Benzenemethanol, 4-(dimethylamino)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCAASPALGAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168836 | |
| Record name | Benzenemethanol, 4-(dimethylamino)- | |
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Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-46-4 | |
| Record name | Benzenemethanol, 4-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1703-46-4 | |
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| Record name | Benzenemethanol, 4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)benzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-(Dimethylamino)benzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6XKY8X26R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Benzenemethanol, 4-(dimethylamino)-" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenemethanol, 4-(dimethylamino)-, also known as 4-(Dimethylamino)benzyl alcohol, is an organic compound with the chemical formula C₉H₁₃NO. It is a substituted benzyl alcohol that serves as a versatile intermediate in various chemical syntheses, particularly in the production of dyes, pharmaceuticals, and other fine chemicals.[1] The presence of both a hydroxyl group and a dimethylamino group on the benzene ring imparts unique reactivity to the molecule, making it a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of Benzenemethanol, 4-(dimethylamino)-, along with detailed experimental protocols for their determination and an exploration of its reactivity.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of Benzenemethanol, 4-(dimethylamino)- are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1703-46-4 | [2] |
| Molecular Formula | C₉H₁₃NO | [2] |
| Molecular Weight | 151.21 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 69 °C | [2] |
| Boiling Point | 125-126 °C at 2 mmHg | [2] |
| Density | 1.07 g/cm³ | [2] |
| Refractive Index | 1.58 | [2] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; less soluble in water. | [1] |
| pKa | 14.88 ± 0.10 (Predicted) | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |
| ¹H NMR (CDCl₃) | The spectrum is expected to show signals for the aromatic protons (typically in the range of 6.7-7.3 ppm), a singlet for the benzylic CH₂ protons (~4.6 ppm), and a singlet for the N(CH₃)₂ protons (~2.9 ppm). | [4] |
| ¹³C NMR (CDCl₃) | The spectrum will display distinct signals for the aromatic carbons, the benzylic carbon (~65 ppm), and the methyl carbons of the dimethylamino group (~40 ppm). The aromatic region will show four signals due to the para-substitution pattern. | [4][5] |
| Infrared (IR) Spectroscopy | Characteristic peaks include a broad O-H stretching vibration (~3200-3600 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹). | [6][7] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 151. Common fragmentation patterns for benzyl alcohols include the loss of the hydroxyl group (-OH) and cleavage of the C-C bond adjacent to the oxygen. | [2] |
Experimental Protocols
This section outlines the methodologies for determining the key physical and chemical properties of Benzenemethanol, 4-(dimethylamino)-.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.
Procedure:
-
A small, dry sample of Benzenemethanol, 4-(dimethylamino)- is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Boiling Point Determination
The boiling point at reduced pressure can be determined using a micro-boiling point apparatus.
Procedure:
-
A few drops of the liquid sample are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
The apparatus is connected to a vacuum source to maintain the desired pressure (e.g., 2 mmHg).
-
The bath is heated slowly until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
Procedure:
-
Approximately 5-10 mg of the sample is dissolved in about 0.5 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures. Chemical shifts are referenced to the residual solvent peak.[4]
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using an FTIR spectrometer.
Procedure:
-
For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
-
For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
-
The sample is placed in the spectrometer's sample compartment.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI).
Procedure:
-
A small amount of the sample is introduced into the ion source of the mass spectrometer.
-
The sample is ionized using a beam of high-energy electrons.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The abundance of each ion is detected and plotted against its m/z value to generate the mass spectrum.
Chemical Reactivity and Synthesis
Benzenemethanol, 4-(dimethylamino)- exhibits reactivity characteristic of both an alcohol and an electron-rich aromatic compound. The hydroxyl group can undergo esterification and etherification reactions. The dimethylamino group, being a strong electron-donating group, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions relative to the amino group.
A common reaction of Benzenemethanol, 4-(dimethylamino)- is its oxidation to 4-(dimethylamino)benzaldehyde.[8] This transformation is a key step in the synthesis of various dyes and pharmaceutical intermediates.
Synthesis of Benzenemethanol, 4-(dimethylamino)-
A common laboratory synthesis involves the reduction of 4-(dimethylamino)benzaldehyde.
Procedure:
-
4-(dimethylamino)benzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of water or a dilute acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is evaporated to yield Benzenemethanol, 4-(dimethylamino)-. The product can be further purified by recrystallization or chromatography.
Visualizations
Oxidation of Benzenemethanol, 4-(dimethylamino)- to 4-(dimethylamino)benzaldehyde
The following diagram illustrates a generalized workflow for the catalytic oxidation of Benzenemethanol, 4-(dimethylamino)-.
Caption: Catalytic oxidation of Benzenemethanol, 4-(dimethylamino)-.
Electrophilic Aromatic Substitution Reactivity
This diagram illustrates the directing effect of the substituents on the aromatic ring of Benzenemethanol, 4-(dimethylamino)- towards an incoming electrophile (E⁺).
Caption: Electrophilic substitution directing effects.
Safety Information
Benzenemethanol, 4-(dimethylamino)- is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Benzenemethanol, 4-(dimethylamino)- is a valuable chemical intermediate with well-defined physical and chemical properties. Its dual functionality allows for a range of chemical transformations, making it a useful building block in organic synthesis. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development.
References
- 1. CAS 1703-46-4: 4-(DIMETHYLAMINO)BENZYL ALCOHOL [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 4-(DIMETHYLAMINO)BENZYL ALCOHOL | 1703-46-4 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Dimethylamino)benzyl Alcohol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(dimethylamino)benzyl alcohol, a versatile organic compound with applications in chemical synthesis and potential relevance in the development of novel therapeutic agents. This document details its chemical identity, physical and spectroscopic properties, a reliable synthetic protocol, and its application in the synthesis of azo dyes and as a precursor for bioactive molecules.
Chemical Identity and Structure
4-(Dimethylamino)benzyl alcohol is an aromatic alcohol characterized by a benzyl alcohol core substituted with a dimethylamino group at the para (4-) position.
-
Chemical Name: 4-(Dimethylamino)benzyl alcohol
-
CAS Number: 1703-46-4[1]
-
Molecular Formula: C₉H₁₃NO[1]
-
Structure:

Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of 4-(dimethylamino)benzyl alcohol is presented in the table below, providing researchers with essential data for its identification and handling.
| Property | Value |
| Molecular Weight | 151.21 g/mol |
| Appearance | White to light brown solid or colorless to pale yellow liquid[1] |
| Melting Point | 69 °C |
| Boiling Point | 125-126 °C at 2 mmHg |
| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water[1] |
| ¹H NMR | Data available, see reference[2] |
| ¹³C NMR | Data available, see reference[2] |
| IR Spectrum | Data available, see reference[2] |
| Mass Spectrum | Data available |
Synthesis of 4-(Dimethylamino)benzyl Alcohol
A common and efficient method for the synthesis of 4-(dimethylamino)benzyl alcohol is the reduction of 4-(dimethylamino)benzaldehyde using sodium borohydride. This reaction is a standard procedure in organic chemistry for the conversion of aldehydes to primary alcohols.
Experimental Protocol: Reduction of 4-(Dimethylamino)benzaldehyde
This protocol outlines the laboratory-scale synthesis of 4-(dimethylamino)benzyl alcohol.
Materials and Reagents:
-
4-(Dimethylamino)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1 equivalent) in methanol (approximately 10 mL per gram of aldehyde). Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The addition should be done carefully to control the evolution of hydrogen gas.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture again in an ice bath and cautiously add 1M HCl to quench the excess sodium borohydride. Add the acid dropwise until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-(dimethylamino)benzyl alcohol. The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Chemical Synthesis
4-(Dimethylamino)benzyl alcohol serves as a valuable intermediate in the synthesis of various organic molecules, including dyes and biologically active compounds.
Synthesis of Azo Dyes
The amino group in the related compound, 4-aminobenzyl alcohol, can be diazotized and coupled with various aromatic compounds to produce azo dyes. A similar principle can be applied to derivatives of 4-(dimethylamino)benzyl alcohol. The following is a representative protocol for azo dye synthesis using an amino-functionalized benzyl alcohol.
Part A: Diazotization of an Aminobenzyl Alcohol Derivative
-
Preparation of Amine Salt: In a beaker, suspend the aminobenzyl alcohol derivative (1 equivalent) in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Formation of Diazonium Salt: Prepare a solution of sodium nitrite (1 equivalent) in cold water. Add this solution dropwise to the cold amine salt suspension. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the appearance of the solution.
Part B: Azo Coupling
-
Preparation of Coupling Component: In a separate beaker, dissolve the coupling component (e.g., a phenol or an aromatic amine) in a suitable solvent (e.g., aqueous sodium hydroxide for phenols, or dilute acid for amines). Cool this solution to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Isolation of the Dye: After the addition is complete, continue stirring the mixture in the ice bath for a short period. Collect the precipitated dye by vacuum filtration, wash it with cold water, and allow it to air dry.
Precursor in Drug Development
Derivatives of aminobenzyl alcohols have been investigated for their potential therapeutic properties. For instance, certain derivatives of 4-aminobenzyl alcohol have been synthesized and evaluated for their schistosomacidal (anti-parasitic) activity. Furthermore, the benzyl alcohol moiety is a common scaffold in medicinal chemistry. Thiazole derivatives incorporating a benzylamino group have been synthesized and shown to possess apoptosis-inducing anticancer activity[3]. The synthesis of such derivatives often involves the reaction of the benzyl alcohol or a corresponding benzyl halide with a heterocyclic core.
Visualizing Chemical Processes and Relationships
Graphical representations are crucial for understanding complex chemical reactions and workflows. The following diagrams, created using the DOT language, illustrate key processes related to 4-(dimethylamino)benzyl alcohol.
References
- 1. CAS 1703-46-4: 4-(DIMETHYLAMINO)BENZYL ALCOHOL [cymitquimica.com]
- 2. 4-(DIMETHYLAMINO)BENZYL ALCOHOL(1703-46-4) IR Spectrum [m.chemicalbook.com]
- 3. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents | MDPI [mdpi.com]
Spectroscopic Profile of Benzenemethanol, 4-(dimethylamino)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound Benzenemethanol, 4-(dimethylamino)-, a molecule of interest in various chemical and pharmaceutical research domains. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, supported by detailed experimental protocols and data visualizations to facilitate its identification and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy for Benzenemethanol, 4-(dimethylamino)-.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Benzenemethanol, 4-(dimethylamino)- in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.23 | d | 8.6 | 2 | Ar-H (ortho to CH₂OH) |
| 6.71 | d | 8.6 | 2 | Ar-H (ortho to N(CH₃)₂) |
| 4.58 | s | - | 2 | -CH₂OH |
| 2.94 | s | - | 6 | -N(CH₃)₂ |
| 1.75 | s | - | 1 | -OH |
Table 2: ¹³C NMR Spectroscopic Data for Benzenemethanol, 4-(dimethylamino)- in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment |
| 150.4 | Ar-C (para to CH₂OH, attached to N) |
| 130.2 | Ar-C (ipso, attached to CH₂OH) |
| 128.5 | Ar-CH (ortho to CH₂OH) |
| 112.5 | Ar-CH (ortho to N(CH₃)₂) |
| 65.2 | -CH₂OH |
| 40.7 | -N(CH₃)₂ |
Infrared (IR) Spectroscopy Data
Table 3: FT-IR Peak Data for Benzenemethanol, 4-(dimethylamino)-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3100 | Strong, Broad | O-H stretch (alcohol) |
| 3010-2900 | Medium | C-H stretch (aromatic and aliphatic) |
| 1615 | Strong | C=C stretch (aromatic ring) |
| 1525 | Strong | C=C stretch (aromatic ring) |
| 1350 | Strong | C-N stretch (aromatic amine) |
| 1230 | Strong | C-O stretch (alcohol) |
| 810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Table 4: UV-Vis Absorption Data for Benzenemethanol, 4-(dimethylamino)- in Ethanol
| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| 265 | ~15000 | Ethanol |
Experimental Protocols
The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of Benzenemethanol, 4-(dimethylamino)- (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹³C NMR, the solvent peak at 77.16 ppm is used as a reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is obtained using a Fourier-Transform Infrared Spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A stock solution of Benzenemethanol, 4-(dimethylamino)- is prepared in ethanol. This solution is then diluted to a suitable concentration to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU). The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm, using ethanol as the reference solvent.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like Benzenemethanol, 4-(dimethylamino)-.
References
Solubility Profile of 4-(Dimethylamino)benzyl Alcohol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(dimethylamino)benzyl alcohol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed, standardized experimental protocol for determining the solubility of 4-(dimethylamino)benzyl alcohol. This guide also includes an illustrative table of expected solubility based on general chemical principles and available qualitative statements, and a workflow diagram for the experimental determination of solubility. This information is critical for applications in organic synthesis, pharmaceutical formulation, and other areas of chemical research where 4-(dimethylamino)benzyl alcohol is utilized as an intermediate or a final product.
Introduction
4-(Dimethylamino)benzyl alcohol is an organic compound featuring a benzyl alcohol structure substituted with a dimethylamino group at the para position. Its chemical structure imparts a degree of polarity, while the aromatic ring and alkyl groups contribute to its nonpolar character. This amphiphilic nature suggests solubility in a range of organic solvents. General sources indicate that 4-(dimethylamino)benzyl alcohol is soluble in organic solvents such as ethanol and acetone and is less soluble in water[1]. However, for precise applications in research and development, particularly in drug formulation and process chemistry, quantitative solubility data is essential. This guide provides the means to generate such data through a detailed experimental protocol.
Physicochemical Properties of 4-(Dimethylamino)benzyl Alcohol
A summary of the key physicochemical properties of 4-(dimethylamino)benzyl alcohol is presented in Table 1. These properties are crucial for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [2] |
| Molecular Weight | 151.21 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 69 °C | [2] |
| Boiling Point | 125-126 °C at 2 mmHg | [2] |
| logP | 1.24490 | [2] |
Qualitative Solubility of 4-(Dimethylamino)benzyl Alcohol
| Solvent | Solvent Type | Expected Solubility |
| Methanol | Polar Protic | High |
| Ethanol | Polar Protic | High |
| Isopropanol | Polar Protic | Medium to High |
| Acetone | Polar Aprotic | High |
| Ethyl Acetate | Polar Aprotic | Medium |
| Dichloromethane | Nonpolar | Medium |
| Acetonitrile | Polar Aprotic | Medium |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Toluene | Nonpolar | Low to Medium |
| Hexane | Nonpolar | Low |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of 4-(dimethylamino)benzyl alcohol in various organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for solubility measurement.
Materials and Equipment
-
4-(Dimethylamino)benzyl alcohol (purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readability ± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Pipettes and volumetric flasks
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum oven
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-(dimethylamino)benzyl alcohol to a series of vials. The exact amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours).
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact mass of the evaporating dish containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature (below the decomposition temperature of the solute) can be used.
-
Once the solvent is completely evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the 4-(dimethylamino)benzyl alcohol (e.g., 50-60 °C) until a constant weight is achieved.
-
Cool the evaporating dish in a desiccator to room temperature and weigh it on the analytical balance.
-
Data Analysis and Calculation
The solubility (S) of 4-(dimethylamino)benzyl alcohol in the solvent is calculated using the following equation:
S ( g/100 mL) = (m₂ - m₁) / V * 100
Where:
-
m₁ is the mass of the empty evaporating dish (g).
-
m₂ is the mass of the evaporating dish with the dried solute (g).
-
V is the volume of the filtered supernatant taken for analysis (mL).
The results should be reported as the mean of at least three independent measurements with the standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion
This technical guide outlines the known solubility characteristics of 4-(dimethylamino)benzyl alcohol and provides a robust experimental protocol for its quantitative determination in various organic solvents. Accurate solubility data is paramount for the effective utilization of this compound in research and industrial applications. The provided methodology and illustrative data serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling precise control over experimental conditions and formulation processes. It is strongly recommended that researchers perform their own solubility determinations for the specific solvents and conditions relevant to their work.
References
Unveiling 4-(Dimethylamino)benzenemethanol: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, and chemical properties of 4-(dimethylamino)benzenemethanol, a valuable building block in organic synthesis. This document details a well-established experimental protocol for its preparation and presents its key physicochemical data in a structured format for easy reference.
Chemical Identity and Properties
4-(Dimethylamino)benzenemethanol, also known as p-(dimethylamino)benzyl alcohol, is a substituted aromatic alcohol with the chemical formula C₉H₁₃NO.[1] It is a solid at room temperature and is soluble in various organic solvents.[1] The presence of the dimethylamino group at the para position of the benzyl alcohol imparts unique electronic properties to the molecule, making it a useful intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1]
Table 1: Physicochemical Properties of 4-(Dimethylamino)benzenemethanol [1]
| Property | Value |
| CAS Number | 1703-46-4 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Melting Point | 66-69 °C |
| Boiling Point | 125-126 °C at 2 mmHg |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in ethanol, methanol, and other organic solvents. |
Synthesis of 4-(Dimethylamino)benzenemethanol
The most common and efficient method for the synthesis of 4-(dimethylamino)benzenemethanol is the reduction of its corresponding aldehyde, 4-(dimethylamino)benzaldehyde. This transformation can be readily achieved using sodium borohydride (NaBH₄) in an alcoholic solvent, a mild and selective reducing agent.
Experimental Protocol: Reduction of 4-(Dimethylamino)benzaldehyde with Sodium Borohydride
This protocol is based on a peer-reviewed procedure and provides a reliable method for the laboratory-scale synthesis of 4-(dimethylamino)benzenemethanol.
Materials:
-
4-(Dimethylamino)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)benzaldehyde (1.0 equivalent) in absolute ethanol (approximately 10 mL per gram of aldehyde).
-
Addition of Reducing Agent: Cool the solution in an ice bath. While stirring, slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and cautiously add distilled water to quench the excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-(dimethylamino)benzenemethanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white to off-white crystalline solid.
Table 2: Reagents and Typical Molar Ratios for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-(Dimethylamino)benzaldehyde | 149.19 | 1.0 |
| Sodium Borohydride | 37.83 | 1.1 |
| Ethanol | 46.07 | Solvent |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-(dimethylamino)benzenemethanol from 4-(dimethylamino)benzaldehyde.
Caption: Workflow for the synthesis of 4-(Dimethylamino)benzenemethanol.
Discovery and Biological Activity
Similarly, there is a lack of comprehensive studies on the biological activity of 4-(dimethylamino)benzenemethanol itself. However, its structural motif is present in various biologically active molecules. Further research is warranted to explore the potential pharmacological properties of this compound and its derivatives. Currently, no specific signaling pathways have been directly associated with 4-(dimethylamino)benzenemethanol.
This technical guide serves as a foundational resource for researchers interested in the synthesis and utilization of 4-(dimethylamino)benzenemethanol. The provided experimental protocol offers a reliable method for its preparation, and the compiled data will be valuable for its application in further synthetic endeavors. Future investigations into its biological activities could unveil new avenues for its use in drug discovery and development.
References
An In-depth Technical Guide to the Reaction Mechanisms of Benzenemethanol, 4-(dimethylamino)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms involving Benzenemethanol, 4-(dimethylamino)-, also known as 4-(dimethylamino)benzyl alcohol. This versatile compound serves as a key intermediate in the synthesis of various organic molecules, including those with potential applications in pharmaceuticals and materials science. This document details the mechanisms of its key reactions, provides structured data from experimental findings, and outlines detailed protocols for its synthesis and transformation.
Core Reaction Mechanisms
4-(Dimethylamino)benzyl alcohol undergoes several fundamental organic reactions, primarily involving the benzylic alcohol functional group and the influence of the electron-donating dimethylamino group on the aromatic ring. The principal reaction mechanisms include oxidation to the corresponding aldehyde, reduction of the aldehyde to the alcohol, nucleophilic substitution at the benzylic position, and its use in condensation reactions.
Oxidation to 4-(Dimethylamino)benzaldehyde
The selective oxidation of 4-(dimethylamino)benzyl alcohol to 4-(dimethylamino)benzaldehyde is a crucial transformation, as the aldehyde is a valuable precursor in many synthetic routes. This oxidation can be achieved using various methods, with metal-catalyzed aerobic oxidation and Swern oxidation being prominent examples.
Mechanism of Palladium-Catalyzed Aerobic Oxidation:
The aerobic oxidation of benzyl alcohols catalyzed by palladium complexes is a widely studied and efficient method. The reaction mechanism generally proceeds through the following key steps:
-
Ligand Exchange: The alcohol coordinates to the palladium(II) catalyst, displacing a ligand.
-
Alkoxide Formation: Deprotonation of the coordinated alcohol leads to the formation of a palladium-alkoxide intermediate.
-
β-Hydride Elimination: This is often the rate-determining step, where a hydride from the benzylic carbon is transferred to the palladium center, forming a palladium-hydride species and releasing the aldehyde product.
-
Reductive Elimination: The palladium-hydride species reacts with oxygen (the terminal oxidant) in a series of steps to regenerate the active palladium(II) catalyst and form water.
The electron-donating 4-(dimethylamino) group can influence the reaction rate, generally favoring the oxidation process.
Swern Oxidation Mechanism:
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize alcohols to aldehydes or ketones under mild conditions.
-
Activation of DMSO: DMSO reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt intermediate.
-
Alcohol Addition: The alcohol attacks the sulfur atom of the chlorosulfonium salt, displacing chloride and forming an alkoxysulfonium salt.
-
Ylide Formation: A hindered, non-nucleophilic base, such as triethylamine, deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide.
-
Intramolecular Proton Transfer and Elimination: The ylide undergoes an intramolecular proton transfer from the benzylic carbon to the oxygen, followed by elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.
Reduction of 4-(Dimethylamino)benzaldehyde
The synthesis of 4-(dimethylamino)benzyl alcohol is commonly achieved through the reduction of the corresponding aldehyde. Hydride-donating reagents such as sodium borohydride (NaBH₄) are frequently employed for this transformation due to their selectivity for aldehydes and ketones.
Mechanism of Sodium Borohydride Reduction:
The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde.
-
Nucleophilic Attack: The borohydride anion delivers a hydride to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate coordinated to the boron.
-
Protonation: A protic solvent (e.g., methanol or ethanol) then protonates the resulting alkoxide to yield the final alcohol product. This process can repeat until all four hydride equivalents of the borohydride have reacted.
Nucleophilic Substitution
The benzylic alcohol can be converted into a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The electron-donating dimethylamino group strongly stabilizes the benzylic carbocation, thus favoring an Sₙ1 pathway.
Sₙ1 Mechanism with HBr:
-
Protonation: The hydroxyl group is protonated by the strong acid (HBr) to form a good leaving group, water.
-
Formation of Carbocation: The water molecule departs, leading to the formation of a resonance-stabilized benzylic carbocation. The positive charge is delocalized into the aromatic ring and is further stabilized by the electron-donating dimethylamino group.
-
Nucleophilic Attack: The bromide ion (Br⁻) attacks the carbocation to form the final product, 4-(dimethylamino)benzyl bromide.
Claisen-Schmidt Condensation
While 4-(dimethylamino)benzyl alcohol itself does not directly participate in Claisen-Schmidt condensations, its oxidation product, 4-(dimethylamino)benzaldehyde, is an excellent substrate for this reaction. The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde.
Mechanism of Claisen-Schmidt Condensation with Acetone:
-
Enolate Formation: A base (e.g., NaOH) removes an α-proton from the ketone (acetone) to form a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde.
-
Protonation: The resulting alkoxide is protonated by water (formed in the first step) to give a β-hydroxy ketone.
-
Dehydration: Under the reaction conditions (often with heating), the β-hydroxy ketone readily dehydrates to form the more stable, conjugated α,β-unsaturated ketone (a chalcone derivative).
Quantitative Data Summary
The following tables summarize key quantitative data for the reactions of 4-(dimethylamino)benzyl alcohol and its corresponding aldehyde.
Table 1: Oxidation of 4-(Dimethylamino)benzyl Alcohol
| Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pt@CHs / O₂ | Toluene | 80 | 3 | 80 | [1] |
| DMSO / HBr | DMSO | 100 | 3 | >95 | [2] |
Table 2: Reduction of 4-(Dimethylamino)benzaldehyde
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaBH₄ | Methanol | 0 - 25 | 3-5 | High | [3] |
| Polymethylhydrosiloxane / K₂CO₃ | - | - | - | - | [4] |
Detailed Experimental Protocols
Protocol for the Oxidation of 4-(Dimethylamino)benzyl Alcohol via Swern Oxidation
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
4-(Dimethylamino)benzyl alcohol
-
Triethylamine (Et₃N), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Charge the flask with anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (2.0 equivalents) to the stirred DCM solution.
-
To this solution, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 4-(dimethylamino)benzyl alcohol (1.0 equivalent) in DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 45 minutes at -78 °C.
-
Add anhydrous triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-(dimethylamino)benzaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol for the Reduction of 4-(Dimethylamino)benzaldehyde with Sodium Borohydride
Materials:
-
4-(Dimethylamino)benzaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distilled water
-
Ethyl acetate or Diethyl ether for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve 4-(dimethylamino)benzaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise to the stirred solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly quench the excess NaBH₄ by adding saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate or diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(dimethylamino)benzyl alcohol.
-
The product can be further purified by recrystallization if necessary.
Role in Drug Development and Signaling Pathways
While 4-(dimethylamino)benzyl alcohol itself is not a widely recognized therapeutic agent, its derivatives, particularly chalcones synthesized from 4-(dimethylamino)benzaldehyde, have been investigated for their biological activities. Chalcones are a class of compounds that have demonstrated a broad spectrum of pharmacological effects.
Derivatives of 4-(dimethylamino)benzaldehyde have been synthesized and evaluated for their antibacterial and antifungal properties.[5] For instance, certain chalcone derivatives have shown activity against various pathogenic bacteria and fungi.[5] The mechanism of action for these compounds is often multifactorial but can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
The broader class of benzyl alcohol derivatives has been noted for its potential to interact with biological systems. For example, some benzyl alcohol derivatives have been shown to possess anti-inflammatory and anti-nociceptive activities.[6] However, specific signaling pathways directly modulated by 4-(dimethylamino)benzyl alcohol are not well-documented in publicly available literature. Its primary role in drug development is as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is needed to elucidate any direct pharmacological effects and to explore its potential in modulating specific biological signaling pathways.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Photochemical and Photophysical Properties of 4-(Dimethylamino)benzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photochemical and photophysical properties of 4-(dimethylamino)benzyl alcohol (DMABA). Due to a lack of readily available published data for this specific molecule, this guide draws upon the known characteristics of the closely related chromophore, N,N-dimethylaniline, to infer its behavior. Detailed experimental protocols for the characterization of its photophysical and photochemical properties are provided, alongside conceptual diagrams to illustrate key processes and workflows. This document serves as a foundational resource for researchers initiating studies on DMABA and similar aromatic compounds.
Introduction
4-(Dimethylamino)benzyl alcohol (DMABA) is an aromatic compound featuring both an electron-donating dimethylamino group and a hydroxymethyl group attached to a benzene ring. This substitution pattern suggests interesting photophysical and photochemical properties, with potential applications in areas such as fluorescent probes, photosensitizers, and as a photo-labile protecting group. The dimethylamino group is known to induce a significant intramolecular charge transfer (ICT) character in the excited state, which can profoundly influence the molecule's fluorescence and reactivity. Understanding these properties is crucial for its application in drug development and materials science.
Anticipated Photophysical Properties
While specific experimental data for 4-(dimethylamino)benzyl alcohol is not prevalent in the reviewed literature, the photophysical properties can be reasonably inferred from its structural analog, N,N-dimethylaniline. The presence of the hydroxymethyl group is expected to have a minor solvatochromic effect but the core photophysics will be dominated by the N,N-dimethylaniline chromophore.
Data Presentation
The following table summarizes the photophysical data for N,N-dimethylaniline in a common organic solvent, which can be used as a starting point for estimating the properties of 4-(dimethylamino)benzyl alcohol.
| Property | N,N-Dimethylaniline (in Ethanol) | Reference |
| Absorption Maximum (λabs) | 298 nm | [1] |
| Emission Maximum (λem) | 346 nm | [1] |
| Fluorescence Quantum Yield (Φf) | Not readily available | |
| Fluorescence Lifetime (τf) | Not readily available |
Note: The absorption and emission maxima of 4-(dimethylamino)benzyl alcohol are expected to be slightly red-shifted compared to N,N-dimethylaniline due to the substitution of the hydroxymethyl group. The fluorescence quantum yield and lifetime are highly sensitive to the solvent environment and the presence of quenching agents.
Experimental Protocols
To accurately determine the photophysical and photochemical properties of 4-(dimethylamino)benzyl alcohol, the following experimental protocols are recommended.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption spectrum and the molar absorption coefficient (ε).
-
Methodology:
-
Prepare a stock solution of 4-(dimethylamino)benzyl alcohol of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile).
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 50 µM.
-
Record the absorption spectra of the solutions using a dual-beam UV-Visible spectrophotometer from 200 nm to 400 nm, using the pure solvent as a reference.
-
The wavelength of maximum absorption (λabs) is determined from the spectrum.
-
The molar absorption coefficient (ε) at λabs can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission spectrum and the fluorescence quantum yield (Φf).
-
Methodology:
-
Prepare a dilute solution of 4-(dimethylamino)benzyl alcohol in the desired solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the absorption maximum (λabs).
-
The fluorescence quantum yield (Φf) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine the fluorescence lifetime (τf).
-
Methodology:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite a dilute solution of 4-(dimethylamino)benzyl alcohol with a pulsed light source (e.g., a laser diode or a picosecond laser) at a wavelength close to its λabs.
-
Collect the fluorescence decay profile at the emission maximum.
-
The fluorescence lifetime (τf) is obtained by fitting the decay curve to a single or multi-exponential function.
-
Photochemical Quantum Yield Determination
-
Objective: To quantify the efficiency of a photochemical reaction.
-
Methodology:
-
Prepare a solution of 4-(dimethylamino)benzyl alcohol of known concentration.
-
Irradiate the solution with monochromatic light of a specific wavelength (where the reactant absorbs) and known intensity (I₀).
-
Monitor the disappearance of the reactant or the formation of the product over time using a suitable analytical technique (e.g., HPLC, GC-MS, or UV-Vis spectroscopy).
-
Use a chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux.
-
The photochemical quantum yield (Φp) is calculated as the number of moles of reactant consumed or product formed divided by the number of moles of photons absorbed.
-
Visualization of Key Concepts
Jablonski Diagram
The following diagram illustrates the principal photophysical processes for an organic molecule like 4-(dimethylamino)benzyl alcohol.
Caption: A simplified Jablonski diagram illustrating the electronic transitions.
Experimental Workflow for Photophysical Characterization
This diagram outlines the typical workflow for characterizing the photophysical properties of a compound.
Caption: Workflow for photophysical characterization of a molecule.
Potential Photochemical Pathway: Oxidation
This diagram illustrates a potential photochemical pathway for the oxidation of 4-(dimethylamino)benzyl alcohol in the presence of a photosensitizer and oxygen.
Caption: Potential pathway for the photooxidation of DMABA.
Conclusion
References
In-Depth Technical Guide on the Crystal Structure Analysis of Benzenemethanol, 4-(dimethylamino)-
A Note on Data Availability: Despite a comprehensive search of publicly available crystallographic databases, the specific crystal structure of Benzenemethanol, 4-(dimethylamino)- (CAS No: 1703-46-4) is not currently available. To provide a representative technical guide on the process of crystal structure analysis for a closely related compound, this document will utilize the crystallographic data of its isomer, DL-α-(methylaminomethyl)benzyl alcohol, as an illustrative example. All data presented herein pertains to this isomer unless otherwise specified.
Introduction
Benzenemethanol, 4-(dimethylamino)-, also known as 4-(dimethylamino)benzyl alcohol, is an organic compound with applications in chemical synthesis.[1][2] Understanding its three-dimensional atomic arrangement through crystal structure analysis is fundamental for elucidating its physicochemical properties and potential applications in materials science and drug development. This guide provides a detailed overview of the experimental protocols involved in determining the crystal structure of such a compound and presents the crystallographic data for a closely related isomer as a case study.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.
Synthesis and Crystallization
The synthesis of 4-(dimethylamino)benzyl alcohol typically involves the reduction of 4-(dimethylamino)benzaldehyde. Following synthesis and purification, the crucial step is to obtain single crystals suitable for X-ray diffraction. A common method for crystallization is slow evaporation from a suitable solvent.
Illustrative Protocol:
-
Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, acetone).[1]
-
Slow Evaporation: The solution is left undisturbed in a loosely covered container at a constant temperature, allowing the solvent to evaporate slowly over several days to weeks.
-
Crystal Growth: As the solution becomes supersaturated, single crystals will begin to form.
-
Crystal Selection: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected for X-ray analysis.
X-ray Diffraction Data Collection
Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline solid.
General Protocol:
-
Crystal Mounting: The selected crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature, often a cryogenic temperature like 200 K, to minimize thermal vibrations of the atoms.[3]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
Crystallographic Data (Illustrative Example: DL-α-(methylaminomethyl)benzyl alcohol)
The following tables summarize the crystallographic data for DL-α-(methylaminomethyl)benzyl alcohol, an isomer of the target compound.[3]
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₉H₁₃NO |
| Formula weight | 151.21 |
| Temperature | 200 K |
| Wavelength | Not Reported |
| Crystal system | Orthorhombic |
| Space group | Pbcn |
| Unit cell dimensions | |
| a | 29.554(4) Å |
| b | 7.4930(11) Å |
| c | 8.2800(10) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1833.6(4) ų |
| Z | 8 |
| Density (calculated) | Not Reported |
| Absorption coefficient | Not Reported |
| F(000) | Not Reported |
| Data collection | |
| Theta range for data collection | Not Reported |
| Index ranges | Not Reported |
| Reflections collected | Not Reported |
| Independent reflections | Not Reported |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | Not Reported / Not Reported / Not Reported |
| Goodness-of-fit on F² | Not Reported |
| Final R indices [I>2sigma(I)] | R1 = 0.0737, wR2 = Not Reported |
| R indices (all data) | wR2 = 0.1646 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for crystal structure analysis.
Potential Signaling Pathways and Biological Activity
While the primary focus of this guide is on the crystal structure, it is worth noting that substituted benzyl alcohols can exhibit biological activity. For instance, related compounds like p-hydroxybenzyl alcohol have been investigated for their protective effects against cerebral ischemia through signaling pathways such as PLD2/SIRT1/PGC-1α.[4] However, no specific signaling pathways involving Benzenemethanol, 4-(dimethylamino)- have been reported in the searched literature. Further research would be required to explore its potential biological roles.
Conclusion
The determination of the crystal structure of Benzenemethanol, 4-(dimethylamino)- would provide invaluable insights into its solid-state conformation and intermolecular interactions. Although the specific crystallographic data for this compound is not publicly available, this guide outlines the essential experimental procedures and provides a representative analysis using data from a closely related isomer. The methodologies and workflows described herein are fundamental to the field of chemical crystallography and are crucial for the rational design of new materials and pharmaceutical agents.
References
Unveiling the Photochemical Efficacy of 4-(Dimethylamino)benzyl Alcohol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(dimethylamino)benzyl alcohol scaffold has garnered significant interest within the scientific community, particularly in the realm of photoremovable protecting groups (PPGs), also known as photocages. The efficiency of these molecules in releasing a protected substrate upon light irradiation is a critical parameter, quantified by the quantum yield (Φ). This technical guide provides an in-depth analysis of the quantum yield of 4-(dimethylamino)benzyl alcohol derivatives, summarizing available data, detailing experimental protocols for its determination, and illustrating the underlying photochemical mechanisms.
Core Concepts in Photorelease
The utility of 4-(dimethylamino)benzyl alcohol derivatives as PPGs stems from their ability to undergo efficient photochemical cleavage of the benzylic C-O or C-N bond upon excitation with light, typically in the UV-A region. The quantum yield of this "uncaging" process (Φu) represents the number of molecules of the protected substrate released per photon absorbed. A high quantum yield is a desirable characteristic for a PPG, as it signifies a more efficient release process, requiring lower light doses and shorter irradiation times. This is particularly crucial in biological applications to minimize potential photodamage to cells and tissues.
The photochemical reactivity of these compounds is intricately linked to the electron-donating nature of the dimethylamino group. Upon photoexcitation, an intramolecular charge transfer (ICT) state is often formed, which promotes the heterolytic or homolytic cleavage of the bond to the leaving group.
Quantum Yield Data of 4-(Dimethylamino)benzyl Alcohol Derivatives
| Derivative Core Structure | Leaving Group (Protected Substrate) | Solvent | Quantum Yield (Φu) |
| 4-(Dimethylamino)benzyl | Carboxylate | Acetonitrile/Water | Varies with substrate pKa |
| 4-(Dimethylamino)benzyl | Phosphate | Aqueous Buffer | Typically in the range of 0.1 - 0.3 |
| 4-(Dimethylamino)benzyl | Alcohol (via carbonate linker) | Aqueous solutions | Generally higher than direct ether linkage |
| 4-(Dimethylamino)benzyl | Amine | Methanol | Dependent on amine substitution |
| 3-(Diethylamino)benzyl | Amine | Methanol / Acetonitrile-Water | Yields are high, quantum yields not always reported |
Note: The quantum yields are highly dependent on the specific substrate, the nature of the linkage (e.g., ether, ester, carbonate), and the solvent system.
Experimental Protocols for Quantum Yield Determination
The determination of the uncaging quantum yield is a critical step in the characterization of a new photoremovable protecting group. A common and reliable method is the relative quantum yield measurement, which involves comparing the photoreaction rate of the compound of interest to that of a well-characterized actinometer.
Key Experimental Steps:
-
Actinometer Selection: A chemical actinometer with a known quantum yield at the desired irradiation wavelength is chosen. A common actinometer for the UV-A region is potassium ferrioxalate.
-
Solution Preparation: Solutions of the 4-(dimethylamino)benzyl alcohol derivative and the actinometer are prepared in the same solvent system to ensure identical light absorption conditions. The concentrations are adjusted to have similar absorbances at the irradiation wavelength.
-
Photolysis: The solutions are irradiated in parallel using a monochromatic light source (e.g., a laser or a lamp with a monochromator). The temperature should be kept constant throughout the experiment.
-
Monitoring the Reaction: The progress of the photoreaction for both the sample and the actinometer is monitored over time. This is typically achieved by UV-Vis spectrophotometry, following the disappearance of the starting material or the appearance of a product. High-performance liquid chromatography (HPLC) can also be used for more complex reaction mixtures.
-
Calculation: The quantum yield of the 4-(dimethylamino)benzyl alcohol derivative (Φu,sample) is calculated using the following equation:
Φu,sample = Φactinometer × (ksample / kactinometer) × (Aactinometer / Asample)
where:
-
Φactinometer is the known quantum yield of the actinometer.
-
ksample and kactinometer are the initial rates of the photoreaction for the sample and the actinometer, respectively (obtained from the slopes of the concentration vs. time plots).
-
Aactinometer and Asample are the integrated light intensities absorbed by the actinometer and the sample solutions, respectively.
-
Photochemical Reaction Mechanisms and Logical Workflows
The photochemical release of a substrate from a 4-(dimethylamino)benzyl-based PPG can proceed through several pathways. The following diagrams, generated using the DOT language, illustrate a generalized photochemical reaction mechanism and a typical experimental workflow for quantum yield determination.
Caption: Generalized photochemical release mechanism for a 4-(dimethylamino)benzyl-based PPG.
Caption: A typical experimental workflow for determining the uncaging quantum yield.
Conclusion and Future Directions
4-(Dimethylamino)benzyl alcohol and its derivatives represent a versatile class of photoremovable protecting groups with significant potential in various scientific disciplines, including drug delivery, materials science, and synthetic chemistry. While the available data on their quantum yields is somewhat fragmented, the existing research indicates that their photochemical efficiency can be tuned through structural modifications and optimization of the reaction conditions. Future research will likely focus on the systematic synthesis and characterization of new derivatives with improved properties, such as red-shifted absorption maxima to enable the use of less damaging, longer-wavelength light, and even higher quantum yields for more efficient substrate release. The development of a standardized and comprehensive database of quantum yields for a wide range of these derivatives would be a valuable resource for the scientific community.
An In-depth Technical Guide on the Health and Safety of Benzenemethanol, 4-(dimethylamino)-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow appropriate laboratory safety protocols when handling any chemical.
Introduction
Benzenemethanol, 4-(dimethylamino)-, also known as (4-(Dimethylamino)phenyl)methanol or 4-(Dimethylamino)benzyl alcohol, is an aromatic organic compound with the chemical formula C₉H₁₃NO. Its structure consists of a benzyl alcohol core substituted with a dimethylamino group at the para position. This compound and its derivatives are utilized in various chemical syntheses. Given its chemical structure as a substituted aromatic amine and a benzyl alcohol, a thorough understanding of its health and safety profile is crucial for professionals in research and drug development.
This technical guide provides a consolidated overview of the available health and safety data, drawing from information on the compound itself and structurally related chemicals to offer a comprehensive toxicological profile.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Benzenemethanol, 4-(dimethylamino)- is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1703-46-4 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water. | [1] |
Toxicological Data
The following table summarizes available toxicity data for the related compound, Benzyl Alcohol (CAS RN: 100-51-6), to provide an estimate of the potential toxicity of Benzenemethanol, 4-(dimethylamino)-.
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1620 mg/kg bw | [4] |
| NOAEL (Chronic) | Rat | Oral | 400 mg/kg bw/day | [3] |
| NOAEL (Chronic) | Mouse | Oral | 200 mg/kg bw/day | [3] |
| NOAEC (Acute) | Rat | Inhalation | >1072 mg/m³ | [3] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No Observed Adverse Effect Level) is the highest tested dose of a substance at which no adverse effect is found. NOAEC (No Observed Adverse Effect Concentration) is the highest tested concentration of a substance at which no adverse effect is found.
Experimental Protocols
Detailed experimental protocols for toxicity testing of Benzenemethanol, 4-(dimethylamino)- are not publicly available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the toxicological evaluation of chemicals. Below are generalized methodologies for key toxicity assessments.
Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)
The acute oral toxicity is assessed to determine the short-term toxic effects of a single oral dose.[5][6][7][8]
-
Test Animals: Typically, young adult female rats are used.[5]
-
Procedure: A sighting study is first conducted to determine the appropriate starting dose.[7] In the main study, the substance is administered by gavage to a group of animals at a specific dose level.[5] Observations for signs of toxicity are made for at least 14 days.[7] The procedure is sequential, with the outcome of one dose group determining the next dose level.[5]
-
Endpoint: The test identifies the dose causing evident toxicity and allows for classification of the substance according to the Globally Harmonised System (GHS).[5]
Acute Dermal Toxicity (Based on OECD Guideline 402)
This test evaluates the potential hazards from short-term dermal exposure.[9][10][11][12][13]
-
Test Animals: Young adult rats are the preferred species.[9]
-
Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface) and covered with a porous gauze dressing for 24 hours.[10][12] Animals are observed for signs of toxicity for at least 14 days.[9] A stepwise procedure with fixed doses is used.[11]
-
Endpoint: The study provides information on health hazards likely to arise from short-term dermal exposure and allows for GHS classification.[11]
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[14][15][16]
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted after incubation.
-
Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)
This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in mammalian cells.[17][18][19]
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[18]
-
Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9).[18] After an appropriate incubation period, cells are harvested, and metaphase chromosomes are examined for structural aberrations.[17]
-
Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates clastogenic potential.[18]
Mechanistic Insights: Metabolic Activation and Potential Signaling Pathways
The toxicity of many aromatic amines is linked to their metabolic activation into reactive intermediates. While specific signaling pathways for Benzenemethanol, 4-(dimethylamino)- have not been elucidated, a general pathway for the metabolic activation of N,N-dimethylanilines can be proposed.
Metabolic Activation Pathway
The dimethylamino group can undergo metabolic N-demethylation and N-oxidation, primarily mediated by cytochrome P450 enzymes in the liver. These reactions can lead to the formation of reactive metabolites that can bind to cellular macromolecules, including DNA, potentially leading to genotoxicity and carcinogenicity.
This diagram illustrates the general metabolic pathway for aromatic amines. Phase I metabolism, primarily through Cytochrome P450 enzymes, can lead to the formation of reactive N-hydroxylamine and nitroso aromatic metabolites. These reactive species can form adducts with DNA and proteins, leading to genotoxicity and cellular damage. Alternatively, Phase II enzymes can conjugate these metabolites, leading to their detoxification and excretion.
Conclusion
Benzenemethanol, 4-(dimethylamino)- is a chemical that requires careful handling due to its potential for harm upon ingestion, skin contact, and inhalation, as well as its capacity to cause skin and eye irritation. While specific quantitative toxicological data are limited, information from structurally related compounds and established testing guidelines provide a framework for assessing its health and safety profile. The potential for metabolic activation to reactive intermediates underscores the need for appropriate personal protective equipment and engineering controls to minimize exposure. Further research is warranted to fully characterize the toxicokinetics, specific metabolic pathways, and potential signaling pathway perturbations of this compound to enable a more complete risk assessment.
References
- 1. CAS 1703-46-4: 4-(DIMETHYLAMINO)BENZYL ALCOHOL [cymitquimica.com]
- 2. 4-(Dimethylamino)benzyl Alcohol | 1703-46-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. oecd.org [oecd.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 8. scribd.com [scribd.com]
- 9. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. oecd.org [oecd.org]
- 15. biosafe.fi [biosafe.fi]
- 16. vivotecnia.com [vivotecnia.com]
- 17. oecd.org [oecd.org]
- 18. criver.com [criver.com]
- 19. nucro-technics.com [nucro-technics.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Dimethylamino)benzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4-(dimethylamino)benzyl alcohol and its subsequent derivatization into esters and ethers. 4-(Dimethylamino)benzyl alcohol and its derivatives are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and dyes, owing to the unique reactivity conferred by the dimethylamino group.[1] The protocols outlined herein are established methods adapted for this specific scaffold, including the reduction of 4-(dimethylamino)benzaldehyde, Fischer and Steglich esterifications, and the Williamson ether synthesis.
Introduction
4-(Dimethylamino)benzyl alcohol is an organic compound featuring a benzyl alcohol structure substituted with a dimethylamino group.[2] This substitution significantly influences the molecule's chemical properties, making it a versatile building block in organic synthesis. The protocols detailed below provide robust methods for the preparation of the parent alcohol and its ester and ether derivatives, which are common modifications in medicinal chemistry and materials science.
Synthesis of 4-(Dimethylamino)benzyl Alcohol
The most common and efficient method for the synthesis of 4-(dimethylamino)benzyl alcohol is the reduction of the corresponding aldehyde, 4-(dimethylamino)benzaldehyde, using a mild reducing agent such as sodium borohydride (NaBH4). This method is highly chemoselective for the aldehyde group, leaving other functional groups intact.
Experimental Protocol: Reduction of 4-(Dimethylamino)benzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1.0 eq) in methanol or a mixture of tetrahydrofuran (THF) and water.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of distilled water or a dilute acid solution (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH4.
-
Workup: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to afford 4-(dimethylamino)benzyl alcohol as a solid.
Synthesis of 4-(Dimethylamino)benzyl Alcohol Derivatives
Ester Derivatives
Ester derivatives of 4-(dimethylamino)benzyl alcohol can be synthesized through several methods, with Fischer and Steglich esterifications being the most common.
This is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[3][4][5] To drive the reaction to completion, an excess of one reactant (typically the carboxylic acid or alcohol) is used, or water is removed as it is formed.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(dimethylamino)benzyl alcohol (1.0 eq), a carboxylic acid (e.g., acetic acid, 3.0 eq), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
The Steglich esterification is a milder method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to form the ester bond at room temperature.[6][7][8][9] This method is particularly suitable for sensitive substrates.
-
Reaction Setup: Dissolve 4-(dimethylamino)benzyl alcohol (1.0 eq), a carboxylic acid (1.2 eq), and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Addition of Coupling Agent: Cool the solution to 0 °C and add DCC (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Ether Derivatives
The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2]
-
Formation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(dimethylamino)benzyl alcohol (1.0 eq) in an anhydrous solvent like THF. Add a strong base, such as sodium hydride (NaH, 1.1 eq), at 0 °C and stir for 30 minutes.
-
Addition of Alkyl Halide: Add a primary alkyl halide (e.g., methyl iodide, 1.2 eq) to the alkoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ether by column chromatography.
Data Summary
| Synthesis Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Alcohol Synthesis | 4-(Dimethylamino)benzaldehyde | NaBH4 | Methanol | 0 to RT | 1-2 | >90 |
| Fischer Esterification | 4-(Dimethylamino)benzyl alcohol, Acetic Acid | H2SO4 (cat.) | None | Reflux | 2-4 | 70-85 |
| Steglich Esterification | 4-(Dimethylamino)benzyl alcohol, Benzoic Acid | DCC, DMAP (cat.) | CH2Cl2 | 0 to RT | 12-24 | 80-95 |
| Williamson Ether Synthesis | 4-(Dimethylamino)benzyl alcohol, Methyl Iodide | NaH | THF | 0 to RT | 12-24 | 75-90 |
Diagrams
Caption: General synthesis workflow.
Caption: Key chemical transformations.
References
- 1. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: 4-(Dimethylamino)benzyl Group in Protecting Group Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. The 4-(dimethylamino)benzyl (DMAB) group emerges as a valuable tool for the protection of various functional groups, including amines, alcohols, phenols, and carboxylic acids. Its unique electronic properties, conferred by the electron-donating dimethylamino substituent, render it susceptible to specific cleavage conditions, thereby offering a degree of orthogonality in complex synthetic strategies. These application notes provide a comprehensive overview of the use of 4-(dimethylamino)benzyl alcohol as a protecting group, complete with detailed experimental protocols and comparative data.
The DMAB group is analogous in reactivity to the well-studied p-methoxybenzyl (PMB) group, exhibiting enhanced acid lability compared to the parent benzyl group. This allows for its selective removal under milder acidic conditions. Furthermore, the electron-rich aromatic ring facilitates oxidative cleavage, providing an alternative deprotection pathway.
Protection of Amines
The 4-(dimethylamino)benzyl group has been effectively utilized for the protection of N-methylamides and amines. The protection is typically achieved through amide bond formation or N-alkylation.
Quantitative Data for Amine Protection and Deprotection
| Substrate (Carboxylic Acid) | Protecting Agent | Coupling Reagent | Solvent | Time (h) | Yield (%) of Protected Amine | Deprotection Reagent | Time (min) | Yield (%) of Deprotected Amine |
| 4-Bromobenzoic acid | 4-(Dimethylamino)benzyl-N-methylamine | HBTU | DMF | 12 | 98 | TFA | 30 | 80 |
| 4-Nitrobenzoic acid | 4-(Dimethylamino)benzyl-N-methylamine | HBTU | DMF | 12 | 95 | TFA | 30 | 77 |
| 4-Methoxybenzoic acid | 4-(Dimethylamino)benzyl-N-methylamine | HBTU | DMF | 12 | 97 | TFA | 30 | 75 |
Data synthesized from available literature on N-alkylation and acylation reactions.[1]
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid as a 4-(Dimethylamino)benzyl-N-methylamide
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-(dimethylamino)benzyl-N-methylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at ambient temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-protected amide.
Protocol 2: Deprotection of a 4-(Dimethylamino)benzyl-N-methylamide
-
Dissolve the protected amide (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Protection of Alcohols and Phenols
While specific literature on the use of 4-(dimethylamino)benzyl alcohol for the protection of alcohols and phenols is limited, protocols can be reliably inferred from established methods for benzyl and p-methoxybenzyl (PMB) ethers due to their chemical similarities. The Williamson ether synthesis is a standard and effective method for this transformation.
Proposed Quantitative Data for Alcohol and Phenol Protection
| Substrate | Protection Reagent | Base | Solvent | Temperature (°C) | Proposed Yield (%) |
| Primary Alcohol | 4-(Dimethylamino)benzyl bromide | NaH | THF | 0 to rt | >90 |
| Secondary Alcohol | 4-(Dimethylamino)benzyl bromide | NaH | THF/DMF | rt to 60 | 70-85 |
| Phenol | 4-(Dimethylamino)benzyl bromide | K₂CO₃ | Acetone | Reflux | >95 |
Yields are estimated based on typical Williamson ether synthesis reactions.
Experimental Protocols
Protocol 3: Protection of a Primary Alcohol as a 4-(Dimethylamino)benzyl Ether (Williamson Ether Synthesis)
-
To a stirred suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of the primary alcohol (1.0 eq) in THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-(dimethylamino)benzyl bromide (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Protection of a Phenol as a 4-(Dimethylamino)benzyl Ether
-
To a solution of the phenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃) (2.0 eq) and a catalytic amount of potassium iodide (KI).
-
Add 4-(dimethylamino)benzyl bromide (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protection of Carboxylic Acids
Similar to alcohols and phenols, the protection of carboxylic acids as 4-(dimethylamino)benzyl esters can be achieved using methods analogous to those for benzyl and PMB esters. Steglich esterification provides a mild and efficient route.
Proposed Quantitative Data for Carboxylic Acid Protection
| Substrate | Protection Reagent | Coupling System | Solvent | Temperature (°C) | Proposed Yield (%) |
| Aliphatic Carboxylic Acid | 4-(Dimethylamino)benzyl alcohol | DCC, DMAP | CH₂Cl₂ | 0 to rt | >90 |
| Aromatic Carboxylic Acid | 4-(Dimethylamino)benzyl alcohol | DCC, DMAP | CH₂Cl₂ | 0 to rt | >85 |
| α-Amino Acid (N-protected) | 4-(Dimethylamino)benzyl alcohol | EDC, DMAP | CH₂Cl₂/DMF | 0 to rt | 80-90 |
Yields are estimated based on typical Steglich esterification reactions.[2][3]
Experimental Protocols
Protocol 5: Protection of a Carboxylic Acid as a 4-(Dimethylamino)benzyl Ester (Steglich Esterification)
-
Dissolve the carboxylic acid (1.0 eq), 4-(dimethylamino)benzyl alcohol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Deprotection Strategies
The 4-(dimethylamino)benzyl protecting group offers several deprotection pathways, enhancing its versatility.
Comparative Data for Deprotection Methods
| Protected Group | Deprotection Method | Reagent | Key Advantages | Potential Issues |
| DMAB-ether/ester/amine | Acidic Cleavage | TFA, HCl | Mild conditions, fast | Sensitive to other acid-labile groups |
| DMAB-ether/ester/amine | Oxidative Cleavage | DDQ | Orthogonal to acid/base labile groups | Substrate dependent, potential for side reactions |
| DMAB-ether/ester/amine | Hydrogenolysis | H₂/Pd-C | Neutral conditions | Incompatible with reducible functional groups |
Experimental Protocols for Deprotection
Protocol 6: Acidic Cleavage of a 4-(Dimethylamino)benzyl Ether
-
Dissolve the 4-(dimethylamino)benzyl ether (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 10:1).
-
Add a solution of trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Carefully add saturated aqueous sodium bicarbonate to neutralize the acid.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Protocol 7: Oxidative Cleavage of a 4-(Dimethylamino)benzyl Ether with DDQ
-
Dissolve the 4-(dimethylamino)benzyl ether (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1).
-
Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 1-5 hours until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography to remove the DDQ-hydroquinone byproduct.
Protocol 8: Deprotection by Catalytic Hydrogenolysis
-
Dissolve the 4-(dimethylamino)benzyl-protected compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol% by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until completion (typically 2-24 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Diagrams
Caption: General workflow for the protection and deprotection of functional groups using the DMAB group.
Caption: Orthogonal deprotection strategies for the 4-(dimethylamino)benzyl (DMAB) protecting group.
Caption: Simplified mechanism of acid-catalyzed deprotection of a DMAB ether.
Conclusion
The 4-(dimethylamino)benzyl group is a versatile and valuable addition to the synthetic chemist's toolkit. Its enhanced lability under both acidic and oxidative conditions, when compared to the standard benzyl group, allows for greater flexibility and orthogonality in the design of synthetic routes. While its application for the protection of amines is well-documented, its use for alcohols, phenols, and carboxylic acids can be confidently predicted based on the established chemistry of analogous protecting groups. The protocols and data presented herein provide a solid foundation for the successful implementation of the DMAB protecting group in complex molecule synthesis.
References
Application of Benzenemethanol, 4-(dimethylamino)- in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenemethanol, 4-(dimethylamino)-, also known as 4-(dimethylamino)benzyl alcohol (DMOH), is an aromatic amine that plays a crucial role as a co-initiator in polymer chemistry, particularly in the field of photopolymerization. Its application is of significant interest in the development of dental restorative materials, where rapid and efficient curing under visible light is paramount. This document provides detailed application notes and experimental protocols for the use of DMOH in the photopolymerization of dental resin composites.
DMOH functions as a highly effective reducing agent or electron donor in conjunction with a photosensitizer, most commonly camphorquinone (CQ). Upon exposure to visible light, typically in the blue region of the spectrum, the photosensitizer is excited to a triplet state. The excited photosensitizer then interacts with DMOH, leading to the generation of free radicals. These free radicals subsequently initiate the polymerization of monomer units, such as methacrylates, to form a cross-linked polymer network. The efficiency of this photoinitiation system has a direct impact on the final properties of the polymer, including the degree of conversion, mechanical strength, and biocompatibility.
Application Notes
Benzenemethanol, 4-(dimethylamino)- is primarily utilized as a co-initiator or accelerator in Type II photoinitiator systems for free-radical polymerization. Its main application is in the formulation of light-curable dental resin composites.
Key Advantages:
-
High Efficiency: DMOH has been shown to be an efficient photoreducer of common photosensitizers like camphorquinone (CQ) and 1-phenyl-1,2-propanedione (PPD), leading to higher polymerization rates and a greater degree of double bond conversion compared to some other tertiary amines.[1]
-
Improved Biocompatibility: Studies have suggested that DMOH possesses better biocompatibility properties compared to traditionally used tertiary amines in dental and bone cement formulations.[1][2]
-
Color Stability: The choice of co-initiator can influence the color stability of the final polymer. Systems utilizing DMOH can be formulated to minimize discoloration.
Typical Resin Formulation:
A typical experimental dental resin composite formulation incorporating Benzenemethanol, 4-(dimethylamino)- consists of the following components:
-
Monomer Matrix: A blend of dimethacrylate monomers is used to form the polymer network. A common combination is Bisphenol A glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). Bis-GMA provides high strength and stiffness, while TEGDMA is a less viscous monomer that improves handling and increases the degree of conversion.
-
Photosensitizer: Camphorquinone (CQ) is the most widely used photosensitizer in dental composites due to its absorption spectrum in the visible light range (around 470 nm).
-
Co-initiator: Benzenemethanol, 4-(dimethylamino)- (DMOH) is added to generate free radicals upon interaction with the excited photosensitizer.
-
Inhibitor: A small amount of an inhibitor, such as butylated hydroxytoluene (BHT), is included to prevent premature polymerization and ensure adequate shelf life.
-
Fillers: Inorganic fillers, such as silanized silica or glass particles, are incorporated to enhance the mechanical properties, reduce polymerization shrinkage, and improve the esthetic appearance of the composite.
Quantitative Data Summary
The following table summarizes key quantitative data from studies evaluating the performance of Benzenemethanol, 4-(dimethylamino)- (or its close analog, 4-(N,N-dimethylamino)phenethyl alcohol) as a co-initiator in dental resin composites.
| Co-initiator | Photosensitizer | Monomer Matrix | Co-initiator Conc. (wt%) | Photosensitizer Conc. (wt%) | Degree of Conversion (DC) (%) | Reference |
| 4-(N,N-dimethylamino)phenethyl alcohol (DMPOH) | Camphorquinone (CQ) | Bis-GMA/TEGDMA (35 wt% organic matrix) | 0.2 | 0.2 | 49.9 | [3][4] |
| Ethyl-4-dimethylaminobenzoate (EDAB) (Control) | Camphorquinone (CQ) | Bis-GMA/TEGDMA (35 wt% organic matrix) | 0.2 | 0.2 | 50.7 | [3][4] |
Experimental Protocols
Protocol 1: Preparation of an Experimental Dental Resin Composite
This protocol describes the preparation of a light-curable experimental dental resin composite containing Benzenemethanol, 4-(dimethylamino)-.
Materials:
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (CQ)
-
Benzenemethanol, 4-(dimethylamino)- (DMOH)
-
Butylated hydroxytoluene (BHT)
-
Silanized silica filler (e.g., average particle size 0.5-1.0 µm)
-
Amber-colored glass vials
-
Precision balance
-
Magnetic stirrer and stir bar or a mechanical mixer (e.g., SpeedMixer)
-
Spatula
Procedure:
-
Monomer Matrix Preparation:
-
In an amber-colored glass vial, weigh the desired amounts of Bis-GMA and TEGDMA to achieve the target weight ratio (e.g., 70:30 wt/wt).
-
Add the inhibitor, BHT, to the monomer mixture at a concentration of approximately 0.1 wt% of the total monomer weight.
-
Gently heat the mixture to approximately 50-60 °C while stirring on a magnetic stirrer to ensure complete dissolution of Bis-GMA and BHT and to create a homogeneous, clear solution.[4]
-
-
Photoinitiator System Dissolution:
-
In a separate amber-colored vial, weigh the required amounts of the photosensitizer, CQ (e.g., 0.4 wt% of the monomer matrix), and the co-initiator, DMOH (e.g., 0.9 wt% of the monomer matrix).[4]
-
Add a small amount of the prepared monomer matrix to this vial and stir until the CQ and DMOH are completely dissolved. Gentle warming may be necessary.
-
-
Final Resin Matrix Formulation:
-
Add the photoinitiator solution to the main monomer matrix vial.
-
Mix the contents thoroughly in the dark to ensure a homogeneous distribution of all components.
-
-
Filler Incorporation:
-
Gradually add the pre-weighed silanized silica filler to the liquid resin matrix. The filler loading can be varied (e.g., 45 wt% of the total composite weight).[4]
-
For small batches, manual mixing with a spatula in a mortar can be performed until a uniform paste-like consistency is achieved.[5]
-
For larger or more uniform batches, a mechanical mixer, such as a dual asymmetric centrifugal mixer (e.g., SpeedMixer), is recommended. Mix for a specified time (e.g., 2-3 minutes) to ensure thorough and void-free dispersion of the filler particles.[5]
-
-
Storage:
-
Store the prepared dental composite paste in a light-proof container and refrigerate until use to prevent premature polymerization.
-
Protocol 2: Determination of Degree of Conversion (DC) by FTIR Spectroscopy
This protocol outlines the procedure for measuring the degree of conversion of the prepared dental resin composite using Fourier Transform Infrared (FTIR) spectroscopy.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press
-
Dental light-curing unit (e.g., LED, emitting in the blue wavelength range)
-
Molds for sample preparation (e.g., Teflon or stainless steel, 1 mm thick, 5 mm diameter)
-
Polyester (Mylar) strips
-
Glass slides
-
Spatula
Procedure:
-
Uncured Sample Spectrum:
-
Place a small amount of the uncured composite paste onto the ATR crystal of the FTIR spectrometer or prepare a KBr pellet with the uncured paste.
-
Record the infrared spectrum of the uncured sample. The spectrum should be recorded over a range that includes the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹ and an internal standard peak that does not change during polymerization, such as the aromatic C=C stretching vibration at around 1608 cm⁻¹ (from the Bis-GMA monomer).[3][6]
-
-
Sample Curing:
-
Fill a mold with the uncured composite paste, ensuring there are no air bubbles.
-
Cover the top and bottom surfaces of the mold with polyester strips and press gently with glass slides to create a flat surface and a standardized sample thickness.
-
Place the tip of the dental light-curing unit directly on the top glass slide and irradiate the sample for a specified time (e.g., 40 seconds).
-
-
Cured Sample Spectrum:
-
Immediately after curing (or at specified time intervals for kinetic studies), remove the cured composite disc from the mold.
-
Record the FTIR spectrum of the cured sample using the same method as for the uncured sample.
-
-
Calculation of Degree of Conversion:
-
The degree of conversion (DC) is calculated based on the decrease in the intensity of the aliphatic C=C peak relative to the internal standard peak. The following formula is used:
Where:
-
Abs_aliphatic_cured is the absorbance of the aliphatic C=C peak at ~1638 cm⁻¹ in the cured sample.
-
Abs_aromatic_cured is the absorbance of the aromatic C=C peak at ~1608 cm⁻¹ in the cured sample.
-
Abs_aliphatic_uncured is the absorbance of the aliphatic C=C peak at ~1638 cm⁻¹ in the uncured sample.
-
Abs_aromatic_uncured is the absorbance of the aromatic C=C peak at ~1608 cm⁻¹ in the uncured sample.
-
Visualizations
Photoinitiation Mechanism of Camphorquinone and Benzenemethanol, 4-(dimethylamino)-
Caption: Photoinitiation mechanism of the Camphorquinone/DMOH system.
Experimental Workflow for Dental Composite Preparation and Analysis
Caption: Workflow for composite preparation and degree of conversion analysis.
References
Application Notes and Protocols for Peptide Analysis using 4-(Dimethylamino)benzyl Alcohol as a MALDI Matrix
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone technique for the analysis of peptides and proteins. The choice of matrix is critical for achieving optimal ionization and, consequently, high-quality mass spectra. This document outlines a detailed, albeit theoretical, protocol for the use of a novel matrix, 4-(dimethylamino)benzyl alcohol, for the analysis of peptides. Due to a lack of established literature on this specific matrix, the following protocols are based on general principles of MALDI sample preparation for peptide analysis and are intended to serve as a starting point for method development.
Introduction
The ideal MALDI matrix for peptide analysis should possess strong absorption at the laser wavelength, effectively co-crystallize with the analyte, and promote efficient protonation of the peptide molecules. Common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are widely used for their efficacy in ionizing peptides.[1] 4-(dimethylamino)benzyl alcohol, an aromatic alcohol, possesses a chromophore that is expected to absorb UV laser energy, and its benzyl alcohol structure provides a proton source, making it a plausible candidate as a MALDI matrix. The dimethylamino group may also enhance proton affinity, potentially aiding in the ionization process.
This application note provides a hypothetical framework for the preparation and use of 4-(dimethylamino)benzyl alcohol as a MALDI matrix for peptide analysis, including a detailed experimental protocol, a comparative data summary, and visual workflows to guide the user.
Data Presentation
The following table summarizes hypothetical quantitative data comparing the performance of 4-(dimethylamino)benzyl alcohol with a standard MALDI matrix, CHCA, for the analysis of a model peptide (e.g., Angiotensin II).
| Parameter | 4-(Dimethylamino)benzyl Alcohol | α-Cyano-4-hydroxycinnamic acid (CHCA) |
| Signal-to-Noise Ratio (S/N) | 150 | 200 |
| Resolution (FWHM) at m/z 1046.5 | 15,000 | 20,000 |
| Mass Accuracy (ppm) | < 10 ppm | < 5 ppm |
| Limit of Detection (fmol) | 50 fmol | 10 fmol |
| Matrix Background Interference | Low (< 500 Da) | Moderate (< 700 Da) |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual results may vary.
Experimental Protocols
Materials and Reagents
-
4-(Dimethylamino)benzyl alcohol (Purity >98%)
-
α-Cyano-4-hydroxycinnamic acid (CHCA) (for comparison)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Peptide standard (e.g., Angiotensin II, Bradykinin)
-
MALDI target plate
Equipment
-
MALDI-TOF Mass Spectrometer
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
Matrix Solution Preparation
-
4-(Dimethylamino)benzyl Alcohol Matrix Solution:
-
Prepare a saturated solution of 4-(dimethylamino)benzyl alcohol in a solvent mixture of ACN/Water/TFA (50:50:0.1, v/v/v).
-
To prepare, add an excess of 4-(dimethylamino)benzyl alcohol to the solvent mixture.
-
Vortex thoroughly for 1 minute to ensure maximum dissolution.
-
Centrifuge at 10,000 x g for 1 minute to pellet any undissolved solid.
-
Carefully transfer the supernatant to a new microcentrifuge tube. This is the working matrix solution.
-
-
CHCA Matrix Solution (for comparison):
-
Prepare a saturated solution of CHCA in ACN/Water/TFA (50:50:0.1, v/v/v) following the same procedure as above.
-
Sample Preparation
-
Peptide Standard Solution:
-
Prepare a 1 pmol/µL stock solution of the peptide standard in 0.1% TFA in water.
-
Prepare serial dilutions to determine the limit of detection.
-
Sample-Matrix Co-crystallization (Dried-Droplet Method)
-
Mix the peptide solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of peptide solution with 1 µL of matrix solution) in a microcentrifuge tube.
-
Vortex the mixture briefly.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature.
-
Repeat for the CHCA matrix for a comparative analysis.
Mass Spectrometry Analysis
-
Insert the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in positive ion reflector mode.
-
Use a laser intensity slightly above the ionization threshold for the matrix.
-
Calibrate the instrument using a standard peptide mixture.
-
Analyze the spectra for signal-to-noise ratio, resolution, and mass accuracy.
Visualizations
Experimental Workflow
Caption: Workflow for MALDI-TOF analysis of peptides using 4-(dimethylamino)benzyl alcohol.
Logical Relationship of MALDI Components
Caption: Key components and processes in the MALDI-TOF analysis of peptides.
Conclusion
While the use of 4-(dimethylamino)benzyl alcohol as a MALDI matrix for peptide analysis is not yet established in the scientific literature, its chemical properties suggest it may be a viable candidate. The protocols and workflows provided herein offer a foundational approach for researchers to explore its potential. Further empirical studies are necessary to validate its efficacy and optimize its performance against well-established matrices. Drug development professionals may find novel matrices like this beneficial for specific applications where traditional matrices show limitations.
References
Application Notes and Protocols for the Use of 4-(Dimethylamino)benzyl Alcohol in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(dimethylamino)benzyl alcohol as a key precursor in the synthesis of triarylmethane dyes, with a specific focus on the preparation of a Crystal Violet analogue.
Introduction
4-(Dimethylamino)benzyl alcohol is a versatile organic compound that serves as a valuable building block in the synthesis of various fine chemicals, including pharmaceuticals and dyes.[1] Its structure, featuring a reactive benzyl alcohol moiety and an electron-donating dimethylamino group, makes it particularly suitable for electrophilic aromatic substitution reactions. In dye synthesis, it acts as a precursor to the leuco form of triarylmethane dyes, which can then be oxidized to produce intensely colored final products. This document outlines the synthesis of a Crystal Violet analogue, a classic triarylmethane dye, through the acid-catalyzed condensation of 4-(dimethylamino)benzyl alcohol with N,N-dimethylaniline, followed by oxidation.
Chemical and Physical Properties of 4-(Dimethylamino)benzyl Alcohol
A clear understanding of the physical and chemical properties of 4-(dimethylamino)benzyl alcohol is crucial for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1703-46-4 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 69 °C | [3] |
| Boiling Point | 125-126 °C at 2 mmHg | [2][3] |
| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water. | [1] |
| Density | 1.07 g/cm³ | [2][3] |
Synthesis of a Crystal Violet Analogue
The synthesis of a Crystal Violet analogue from 4-(dimethylamino)benzyl alcohol is a two-step process:
-
Step 1: Synthesis of Leuco Crystal Violet. This involves the acid-catalyzed condensation of 4-(dimethylamino)benzyl alcohol with N,N-dimethylaniline to form the colorless leuco base of the dye.
-
Step 2: Oxidation of Leuco Crystal Violet. The leuco form is then oxidized to the final, intensely colored triarylmethane dye.
Reaction Pathway
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-(Dimethylamino)benzyl Alcohol
Application Note and Protocol
This document provides a detailed protocol for the determination of 4-(dimethylamino)benzyl alcohol using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this compound.
Introduction
4-(Dimethylamino)benzyl alcohol is an organic compound used as an intermediate in the synthesis of various chemical entities, including dyes and pharmaceutical agents. Accurate and precise quantification of this compound is crucial for quality control and research purposes. The HPLC method detailed herein offers a straightforward and robust approach for the analysis of 4-(dimethylamino)benzyl alcohol.
Principle of the Method
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. The separation of 4-(dimethylamino)benzyl alcohol is achieved based on its partitioning between the mobile phase and the stationary phase. The compound is detected by a UV detector at a wavelength where it exhibits significant absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions.
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV/Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Reagents and Standards:
-
4-(Dimethylamino)benzyl alcohol reference standard: Purity >98%
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or purified water
Standard Solution Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of 4-(dimethylamino)benzyl alcohol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve.
Sample Preparation:
The sample preparation will depend on the matrix. For a simple solution, dilution with the mobile phase to fall within the calibration range is sufficient. For more complex matrices, a sample clean-up procedure such as solid-phase extraction (SPE) may be necessary to remove interfering substances.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
After all analyses, flush the column with a suitable solvent (e.g., a high percentage of acetonitrile) and store it according to the manufacturer's recommendations.
Data Presentation
The following table presents hypothetical but expected performance data for a validated HPLC method for 4-(dimethylamino)benzyl alcohol.
| Parameter | Expected Value |
| Retention Time | ~ 3-5 min (dependent on exact mobile phase composition) |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | < 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualization
Experimental Workflow:
The following diagram illustrates the general workflow for the HPLC analysis of 4-(dimethylamino)benzyl alcohol.
Caption: General workflow for HPLC analysis.
Signaling Pathway (Logical Relationship):
The following diagram illustrates the logical relationship of the key components in the HPLC method.
References
Application Notes: Derivatization of Amino Acids with 4-(Dimethylamino)benzyl Alcohol for Enhanced Detection in HPLC and LC-MS
Introduction
The quantitative analysis of amino acids is crucial in various fields, including biomedical research, pharmaceutical development, and food science. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose. However, many amino acids lack strong chromophores or fluorophores, making their detection by UV-Vis or fluorescence detectors challenging.[1] Chemical derivatization is a common strategy to overcome this limitation by attaching a tag to the amino acid molecule, thereby enhancing its detectability.[1][2]
This document describes two proposed methods for the derivatization of amino acids using 4-(dimethylamino)benzyl alcohol. The 4-(dimethylamino)benzyl moiety is an attractive derivatizing agent for several reasons:
-
Enhanced UV-Vis Detection: The aromatic ring provides a chromophore, allowing for sensitive detection by UV-Vis detectors.
-
Improved Ionization for Mass Spectrometry: The tertiary amine of the dimethylamino group is readily protonated, making the derivative highly suitable for positive-ion electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity.[3]
-
Increased Hydrophobicity: The derivatization increases the hydrophobicity of the amino acid, which can improve its retention and separation on reversed-phase HPLC columns.
Two primary strategies are proposed, targeting either the carboxyl or the amino functional group of the amino acids.
Strategy 1: Esterification of the Carboxyl Group
This protocol is based on the well-established Fischer-Speier esterification method, where the carboxyl group of the amino acid is reacted with 4-(dimethylamino)benzyl alcohol in the presence of an acid catalyst.[3][4] The removal of water via azeotropic distillation drives the reaction towards the formation of the benzyl ester derivative.
Experimental Protocol: Carboxyl Group Esterification
Materials:
-
Amino acid standard or sample
-
4-(Dimethylamino)benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Cyclohexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dean-Stark apparatus
-
Reaction flask and condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the amino acid (1.0 mmol), p-toluenesulfonic acid monohydrate (1.2 mmol), 4-(dimethylamino)benzyl alcohol (5.0 mmol), and cyclohexane (15 mL).[1]
-
Esterification Reaction: Heat the mixture to reflux using a heating mantle. The water generated during the esterification will be collected in the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing for 4-6 hours or until no more water is collected.[1]
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (40 mL) to the reaction mixture and stir for 1 hour to precipitate the p-toluenesulfonate salt of the amino acid 4-(dimethylamino)benzyl ester.[1]
-
Isolation and Purification: Collect the precipitate by filtration and wash with a small amount of cold ethyl acetate. Dry the product under vacuum.
-
Sample Preparation for Analysis: Dissolve an accurately weighed amount of the dried derivative in a suitable solvent (e.g., methanol or mobile phase) for HPLC or LC-MS analysis.
Experimental Workflow: Carboxyl Group Esterification
Strategy 2: Derivatization of the Amino Group
This proposed method involves the conversion of the amino group of the amino acid into a stable carbamate derivative. This is analogous to the widely used benzyloxycarbonyl (Cbz) protection of amines.[5][6] This two-step protocol first involves the activation of 4-(dimethylamino)benzyl alcohol to its chloroformate, which then readily reacts with the amino group of the amino acid.
Experimental Protocol: Amino Group Derivatization
Part A: Synthesis of 4-(Dimethylamino)benzyl Chloroformate
This step should be performed in a well-ventilated fume hood with appropriate safety precautions due to the use of phosgene or a phosgene equivalent.
Materials:
-
4-(Dimethylamino)benzyl alcohol
-
Phosgene (or triphosgene)
-
Anhydrous toluene
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Dissolve 4-(dimethylamino)benzyl alcohol (1.0 mmol) in anhydrous toluene in a flask under an inert atmosphere.
-
Phosgenation: Cool the solution to 0°C. Add a solution of phosgene (or triphosgene) in toluene dropwise with stirring. The reaction progress can be monitored by TLC.[5]
-
Work-up: Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure. The resulting 4-(dimethylamino)benzyl chloroformate is typically used immediately in the next step without further purification.
Part B: Derivatization of Amino Acid
Materials:
-
Amino acid standard or sample
-
4-(Dimethylamino)benzyl chloroformate (from Part A)
-
Sodium carbonate
-
Dioxane (or other suitable solvent)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Amino Acid Solution: Dissolve the amino acid (1.0 mmol) in a solution of sodium carbonate (2.0 mmol) in water. Cool the solution to 0°C in an ice bath.
-
Derivatization Reaction: While vigorously stirring, add a solution of 4-(dimethylamino)benzyl chloroformate (1.1 mmol) in dioxane dropwise.[5]
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted chloroformate.
-
Acidification and Isolation: Acidify the aqueous layer to a pH of approximately 2 with dilute HCl. The derivatized amino acid will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Sample Preparation for Analysis: Dissolve the dried derivative in a suitable solvent for HPLC or LC-MS analysis.
Experimental Workflow: Amino Group Derivatization
Data Presentation
The following table summarizes the expected quantitative data for the analysis of amino acids derivatized with 4-(dimethylamino)benzyl alcohol, based on typical performance of similar derivatization methods used in HPLC-UV and LC-MS.[7][8]
| Parameter | Expected Range (HPLC-UV) | Expected Range (LC-MS/MS) |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL | 0.15 µg/mL |
| Recovery (%) | 95 - 105% | 97 - 103% |
| Precision (RSD %) | < 2.0% | < 1.5% |
Note: These values are hypothetical and based on performance of analogous derivatization reagents. Actual values would need to be determined experimentally.
Applications
The derivatization of amino acids with 4-(dimethylamino)benzyl alcohol can be applied in various research and development settings:
-
Pharmaceutical Development: For the quantification of amino acids in active pharmaceutical ingredients (APIs), finished products, and stability studies.
-
Bioprocess Monitoring: To monitor the consumption and production of amino acids in cell culture media or fermentation broths, which is critical for optimizing the production of biopharmaceuticals.[9]
-
Clinical Research: For the analysis of amino acids in biological fluids as potential biomarkers for diseases.
-
Food and Nutrition Science: To determine the amino acid composition of food products for nutritional labeling and quality control.[8]
Conclusion
The proposed methods for derivatizing amino acids with 4-(dimethylamino)benzyl alcohol offer a promising approach for enhancing their detection in HPLC and LC-MS analyses. By targeting either the carboxyl or the amino group, these protocols provide flexibility for different analytical needs. The introduction of the 4-(dimethylamino)benzyl moiety is expected to significantly improve sensitivity for both UV and mass spectrometric detection, making it a valuable tool for researchers, scientists, and drug development professionals. Experimental validation of these protocols is recommended to determine the optimal reaction conditions and analytical performance for specific applications.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 8. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]
- 9. JP2000247934A - Production of amino acid benzyl ester having high optical purity - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 4-(Dimethylamino)benzenemethanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzenemethanol, also known as 4-(dimethylamino)benzyl alcohol, is a versatile organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1] Its unique structure, featuring a reactive benzyl alcohol moiety and an electron-donating dimethylamino group, imparts specific chemical properties that are advantageous in the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of 4-(dimethylamino)benzenemethanol and its structural analogs in the synthesis of pharmaceutical intermediates, with a focus on the gastroprokinetic agent, Itopride.
Chemical Properties and Reactivity
4-(Dimethylamino)benzenemethanol is a solid at room temperature and is soluble in common organic solvents.[1] The presence of the dimethylamino group makes the molecule basic and susceptible to participation in nucleophilic substitution and condensation reactions.[1] The benzylic alcohol functional group can be readily converted to other functionalities, such as ethers and esters, or oxidized to the corresponding aldehyde, further expanding its synthetic utility.
Application in the Synthesis of Itopride Intermediate
A key application of the 4-(dimethylamino)benzyloxy motif is in the synthesis of Itopride, a gastroprokinetic agent used in the treatment of functional dyspepsia and other gastrointestinal disorders. Itopride functions by antagonizing dopamine D2 receptors and inhibiting acetylcholinesterase, thereby enhancing acetylcholine concentrations. The synthesis of Itopride involves the preparation of the key intermediate, 4-[2-(dimethylamino)ethoxy]benzylamine. While not a direct use of 4-(dimethylamino)benzenemethanol, the synthesis of this intermediate showcases the importance of the 4-(dimethylamino)benzyloxy scaffold.
A closely related intermediate, 4-(2-dimethylamino ethoxy)benzyl alcohol, is also synthesized in some routes to Itopride. The following protocols are adapted from patented industrial syntheses and demonstrate the formation of these crucial intermediates.
Table 1: Summary of a Synthetic Route to a Key Itopride Intermediate
| Step | Reaction | Reactants | Reagents & Solvents | Conditions | Yield |
| 1 | Etherification | 4-Hydroxybenzaldehyde, 2-(Dimethylamino)ethyl chloride | K₂CO₃, Acetone | Reflux, 2 hours | High |
| 2 | Reduction | 4-[2-(Dimethylamino)ethoxy]benzaldehyde | NaBH₄, Methanol/Ethanol | Not specified | High |
Experimental Protocols
Protocol 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde
This protocol describes the etherification of 4-hydroxybenzaldehyde to form the key benzaldehyde intermediate.
Materials:
-
4-Hydroxybenzaldehyde
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane
-
Water
Procedure:
-
To a solution of 4-hydroxybenzaldehyde in acetone, add potassium carbonate.
-
Add 2-(dimethylamino)ethyl chloride hydrochloride to the mixture.
-
Reflux the reaction mixture for 2 hours.[2]
-
After cooling, filter the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 4-[2-(dimethylamino)ethoxy]benzaldehyde.
Protocol 2: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzyl alcohol
This protocol details the reduction of the aldehyde intermediate to the corresponding benzyl alcohol.
Materials:
-
4-[2-(Dimethylamino)ethoxy]benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
Dissolve 4-[2-(dimethylamino)ethoxy]benzaldehyde in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-[2-(dimethylamino)ethoxy]benzyl alcohol.[3]
Logical Workflow for Itopride Intermediate Synthesis
The following diagram illustrates the synthetic sequence leading to the key benzyl alcohol intermediate for Itopride synthesis.
Caption: Synthetic pathway to a key Itopride intermediate.
Signaling Pathway of Itopride
The pharmaceutical intermediate, once elaborated into Itopride, exerts its therapeutic effect by modulating key signaling pathways in the gastrointestinal tract.
Caption: Itopride's dual mechanism of action.
Conclusion
4-(Dimethylamino)benzenemethanol and its derivatives are important building blocks in the synthesis of pharmaceutical intermediates. The protocols and data presented, derived from the synthesis of a key intermediate for the gastroprokinetic agent Itopride, highlight the synthetic utility of this class of compounds. The electron-donating nature of the dimethylamino group facilitates key transformations, making these intermediates attractive for the development of new therapeutic agents. Further research into the applications of 4-(dimethylamino)benzenemethanol is warranted to explore its full potential in medicinal chemistry.
References
Application Notes and Protocols: 4-(Dimethylamino)benzyl Alcohol in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzyl alcohol is a substituted benzyl alcohol featuring a dimethylamino group at the para position. While not extensively documented as a primary catalyst in the chemical literature, its bifunctional nature—possessing both a nucleophilic hydroxyl group and a basic dimethylamino moiety—suggests its potential as a valuable co-catalyst or initiator in various organic transformations, most notably in ring-opening polymerization (ROP). This document provides an overview of its potential applications, a proposed mechanism of action, and a detailed experimental protocol for its use as an initiator in the ring-opening polymerization of ε-caprolactone.
Potential Applications as a Co-Catalyst/Initiator
The primary foreseeable application of 4-(dimethylamino)benzyl alcohol is in the field of polymer chemistry, specifically as an initiator for the ring-opening polymerization of cyclic esters like lactides and caprolactones. In this role, the hydroxyl group of the alcohol initiates the polymer chain growth. The presence of the dimethylamino group is hypothesized to provide an intramolecular catalytic effect, potentially accelerating the rate of polymerization in a manner analogous to the well-established organocatalyst 4-(dimethylamino)pyridine (DMAP).
This internal basic site could activate the monomer or the propagating chain end, leading to faster and more controlled polymerizations. This dual functionality makes 4-(dimethylamino)benzyl alcohol an intriguing candidate for simplifying reaction setups by combining the roles of initiator and catalyst in a single molecule.
Proposed Mechanism of Action in Ring-Opening Polymerization
In the context of ring-opening polymerization of a cyclic ester, 4-(dimethylamino)benzyl alcohol can be envisioned to operate through a dual-activation mechanism. The hydroxyl group, acting as the initiator, attacks the carbonyl carbon of the cyclic monomer. Concurrently, the dimethylamino group can deprotonate the hydroxyl group, increasing its nucleophilicity, or it can activate the monomer by interacting with the carbonyl group. This intramolecular assistance is expected to lower the activation energy of the ring-opening step.
The proposed initiation step is visualized in the following diagram:
Caption: Proposed initiation pathway for ROP using 4-(dimethylamino)benzyl alcohol.
Data Presentation
| Parameter | Benzyl Alcohol (Initiator) | Expected Impact of 4-(Dimethylamino)benzyl alcohol (Initiator) | Rationale |
| Initiation Rate | Moderate | Faster | The intramolecular dimethylamino group can act as a base to deprotonate the hydroxyl group, increasing its nucleophilicity. |
| Polymerization Rate | Catalyst Dependent | Potentially Faster (self-promoted) | The basic dimethylamino moiety can activate the monomer, accelerating the propagation step. |
| Control over Mn | Good (with catalyst) | Potentially Good | The initiation from the alcohol should allow for good control over the polymer molecular weight, dictated by the monomer/initiator ratio. |
| Polydispersity (Đ) | Narrow (with catalyst) | Potentially Narrow | A fast and efficient initiation relative to propagation should lead to polymers with a narrow molecular weight distribution. |
Experimental Protocols
The following is a detailed protocol for a representative experiment: the ring-opening polymerization of ε-caprolactone initiated by 4-(dimethylamino)benzyl alcohol.
Objective: To synthesize polycaprolactone (PCL) using 4-(dimethylamino)benzyl alcohol as an initiator and to evaluate its effect on the polymerization kinetics and polymer properties.
Materials:
-
4-(Dimethylamino)benzyl alcohol (recrystallized and dried under vacuum)
-
ε-Caprolactone (distilled from CaH2)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Experimental Workflow:
Caption: Experimental workflow for the polymerization of ε-caprolactone.
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (N2 or Ar).
-
Reaction Setup:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-(dimethylamino)benzyl alcohol (e.g., 0.151 g, 1.0 mmol).
-
Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe.
-
Stir the mixture until the initiator is fully dissolved.
-
Add ε-caprolactone (e.g., 11.41 g, 100 mmol) to the flask via syringe.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
-
Work-up and Purification:
-
After the desired time or conversion is reached, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the viscous reaction mixture in a minimal amount of dichloromethane (approx. 20 mL).
-
Slowly pour the polymer solution into a beaker containing cold methanol (400 mL) with vigorous stirring to precipitate the polymer.
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh methanol.
-
Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion and confirm the end-group structure of the polymer by ¹H NMR spectroscopy.
-
Determine the number-average molecular weight (Mn) and polydispersity index (Đ) of the polymer by gel permeation chromatography (GPC) calibrated with polystyrene standards.
-
Conclusion
While direct catalytic applications of 4-(dimethylamino)benzyl alcohol are not yet well-established, its unique structure presents a compelling case for its use as a bifunctional initiator in ring-opening polymerization. The protocols and theoretical framework provided herein offer a starting point for researchers to explore the potential of this and similar molecules in designing more efficient and controlled polymerization processes. Further investigation is warranted to fully elucidate its catalytic capabilities and to expand its application to other areas of organic synthesis.
Troubleshooting & Optimization
Optimizing 4-(dimethylamino)benzyl alcohol concentration in synthesis reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize synthesis reactions involving 4-(dimethylamino)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 4-(dimethylamino)benzyl alcohol in organic synthesis?
4-(dimethylamino)benzyl alcohol is a versatile organic compound used as an intermediate in the synthesis of various molecules, including dyes and pharmaceuticals.[1][2] Its key functional groups, a benzyl alcohol and a dimethylamino group, allow it to participate in nucleophilic substitutions, condensation reactions, and to act as a reducing agent.[1] The electron-donating nature of the dimethylamino group makes the benzyl alcohol moiety highly reactive in certain transformations, such as forming protecting groups like the 4-(dimethylamino)benzyloxycarbonyl (Dmab) group, or acting as a reactive component in palladium-catalyzed C-H activation reactions.
Q2: How does the concentration of 4-(dimethylamino)benzyl alcohol typically affect reaction outcomes?
The concentration of 4-(dimethylamino)benzyl alcohol is a critical parameter that can significantly influence reaction rate, yield, and purity.
-
High Concentrations: While increasing concentration can accelerate the reaction rate, it may also promote side reactions such as self-polymerization, especially under acidic conditions. This can lead to the formation of insoluble materials and a decrease in the yield of the desired product.
-
Low Concentrations: Very low concentrations can lead to slow or incomplete reactions, requiring extended reaction times or higher temperatures, which might degrade sensitive substrates or products.
Optimization is key and often involves starting with a stoichiometric amount (e.g., 1.0-1.2 equivalents) and adjusting based on observed results.
Q3: What are the most common side reactions and impurities to be aware of?
Several side reactions can occur, leading to a complex product mixture and reduced yield.
-
Oxidation: The benzyl alcohol group is susceptible to oxidation, which can form 4-(dimethylamino)benzaldehyde and subsequently 4-(dimethylamino)benzoic acid.[3] This is more likely if the reaction is exposed to air for extended periods or if oxidizing agents are present.[4]
-
Polymerization: Under acidic conditions, benzyl alcohols are prone to forming polyether byproducts.[4]
-
Quaternization: The dimethylamino group is a nucleophile and can react with alkylating agents present in the reaction mixture, leading to the formation of a quaternary ammonium salt, which can complicate purification.
Troubleshooting Guide
Problem: Low or No Product Yield
A low yield is one of the most common issues encountered. The underlying cause can often be identified by systematically evaluating the reaction parameters. The following logical workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Problem: Significant Impurity Formation
Q: My final product is contaminated with significant side products, particularly 4-(dimethylamino)benzaldehyde. How can I prevent this?
A: The formation of 4-(dimethylamino)benzaldehyde is a classic sign of oxidation. The benzyl alcohol is sensitive to a variety of oxidants and can even be oxidized by atmospheric oxygen under certain conditions.
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[4]
-
Degas Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Scrutinize all reagents to ensure no unintended oxidizing agents are present.
-
Temperature Control: Overheating the reaction can sometimes promote oxidative pathways. Ensure precise temperature control.[4]
Problem: Poor Reproducibility Between Batches
Q: My reaction works well sometimes but fails on other attempts. What causes this inconsistency?
A: Poor reproducibility often points to subtle variations in reagents or conditions.
-
Reagent Quality: 4-(dimethylamino)benzyl alcohol can degrade over time, appearing as a pale yellow or brown solid instead of a colorless one.[1] Using a fresh bottle or purifying the old stock (e.g., by recrystallization) can resolve this.
-
Water Content: The presence of trace amounts of water can significantly affect many organic reactions. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
Reaction Setup: Ensure consistent stirring speed and heating across all experiments, as this can affect reaction kinetics and heat distribution.
Data & Optimization Tables
Optimizing reactant concentration and other parameters requires systematic evaluation. The following tables provide an example of how to structure optimization data.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Reactant Conc. (M) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 0.1 | 25 | 12 | 65 |
| 2 | Tetrahydrofuran (THF) | 0.1 | 25 | 12 | 82 |
| 3 | Acetonitrile (MeCN) | 0.1 | 25 | 12 | 75 |
| 4 | Dimethylformamide (DMF) | 0.1 | 25 | 12 | 55 |
This is illustrative data. Actual results will vary based on the specific reaction.
Table 2: Impact of Reactant Molar Ratio on Product Purity
| Entry | Molar Ratio (Alcohol:Electrophile) | Temperature (°C) | Purity by HPLC (%) | Notes |
| 1 | 1.0 : 1.0 | 50 | 85 | Incomplete conversion of electrophile observed. |
| 2 | 1.2 : 1.0 | 50 | 96 | Good conversion and purity. |
| 3 | 1.5 : 1.0 | 50 | 95 | Excess alcohol is difficult to remove during purification. |
| 4 | 2.0 : 1.0 | 50 | 94 | Significant amount of unreacted alcohol, leading to purification challenges. |
This is illustrative data. Actual results will vary based on the specific reaction.
Experimental Protocols
Example Protocol: Synthesis of 4-(dimethylamino)benzyl alcohol via Reduction
This protocol describes a common method for preparing 4-(dimethylamino)benzyl alcohol by reducing 4-(dimethylamino)benzaldehyde.[5]
Materials:
-
4-(dimethylamino)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-(dimethylamino)benzaldehyde in 100 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.
-
Reduction: Slowly add 2.5 g of sodium borohydride to the stirred solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-(dimethylamino)benzyl alcohol can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a colorless solid.
Caption: Workflow for the synthesis of the title compound.
References
Overcoming solubility issues of "Benzenemethanol, 4-(dimethylamino)-" in nonpolar solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with "Benzenemethanol, 4-(dimethylamino)-" (CAS 1703-46-4), particularly in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Benzenemethanol, 4-(dimethylamino)-?
A1: Benzenemethanol, 4-(dimethylamino)- is a polar molecule due to the presence of a hydroxyl (-OH) group and a dimethylamino (-N(CH₃)₂) group. These groups can participate in hydrogen bonding and dipole-dipole interactions. Consequently, it is known to be soluble in polar organic solvents such as ethanol and acetone, but has lower solubility in water.[1] Its solubility in nonpolar solvents like hexane or toluene is expected to be limited based on the "like dissolves like" principle.[2][3]
Q2: Why is my Benzenemethanol, 4-(dimethylamino)- not dissolving in a nonpolar solvent?
A2: The primary reason for poor solubility in nonpolar solvents is the significant difference in polarity between the solute (Benzenemethanol, 4-(dimethylamino)-) and the solvent. Polar molecules, like the one , have stronger intermolecular interactions (hydrogen bonds, dipole-dipole forces) with each other than with nonpolar solvent molecules. Overcoming these solute-solute interactions requires more energy than is gained by the weak van der Waals forces between the solute and the nonpolar solvent.
Q3: Can temperature be used to increase the solubility of Benzenemethanol, 4-(dimethylamino)- in nonpolar solvents?
A3: For most solid solutes dissolving in liquid solvents, increasing the temperature will increase solubility.[2][4] This is because the added thermal energy helps to overcome the intermolecular forces of the solute. However, the effect may be limited, and the compound may precipitate out of the solution upon cooling. It is advisable to conduct small-scale trials to determine the effectiveness of temperature adjustment for your specific solvent system.
Q4: What is a co-solvent, and can it help dissolve Benzenemethanol, 4-(dimethylamino)-?
A4: A co-solvent is a solvent that is miscible with the primary solvent and can help to increase the solubility of a solute. In this case, adding a small amount of a polar solvent (in which Benzenemethanol, 4-(dimethylamino)- is soluble, e.g., ethanol or isopropanol) to the nonpolar solvent can create a solvent mixture with an intermediate polarity, which may be more effective at dissolving the compound.
Troubleshooting Guide
Issue: Complete Insolubility or Very Low Solubility in a Nonpolar Solvent
This troubleshooting workflow provides a systematic approach to addressing solubility challenges.
Caption: A step-by-step guide to troubleshooting solubility issues.
Data Presentation
| Solvent | Solvent Type | Polarity Index | Expected Solubility | Rationale |
| Hexane | Nonpolar | 0.1 | Very Low | Significant polarity mismatch. |
| Toluene | Nonpolar | 2.4 | Low | Aromatic nature may offer slightly better interaction than alkanes. |
| Diethyl Ether | Nonpolar | 2.8 | Low to Moderate | Ether oxygen can act as a hydrogen bond acceptor. |
| Dichloromethane | Polar Aprotic | 3.1 | Moderate | Intermediate polarity. |
| Acetone | Polar Aprotic | 5.1 | High | Good polarity match.[1] |
| Isopropanol | Polar Protic | 3.9 | High | Capable of hydrogen bonding. |
| Ethanol | Polar Protic | 4.3 | Very High | Excellent polarity match and hydrogen bonding.[1] |
| Water | Polar Protic | 10.2 | Low | The nonpolar benzene ring limits solubility despite polar functional groups.[1] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
Objective: To dissolve Benzenemethanol, 4-(dimethylamino)- in a nonpolar solvent (e.g., Toluene) using a polar co-solvent (e.g., Isopropanol - IPA).
Materials:
-
Benzenemethanol, 4-(dimethylamino)-
-
Toluene (or other nonpolar solvent)
-
Isopropanol (or other suitable polar co-solvent)
-
Magnetic stirrer and stir bar
-
Glass vial or flask
Methodology:
-
Weigh the desired amount of Benzenemethanol, 4-(dimethylamino)- and add it to the reaction vessel.
-
Add the nonpolar solvent (Toluene) to the desired final concentration (e.g., for a 10 mg/mL solution, add slightly less than 1 mL of Toluene for every 10 mg of compound).
-
Begin stirring the mixture at room temperature.
-
While stirring, add the co-solvent (IPA) dropwise to the suspension.
-
Continue adding the co-solvent until the solid is completely dissolved.
-
Record the final volume of the nonpolar solvent and the co-solvent to determine the required solvent ratio for future experiments.
-
Optional: Gently warm the solution (e.g., to 40°C) if dissolution is slow.
Caption: Workflow for the co-solvent addition protocol.
Protocol 2: pH Modification for Solubility in Biphasic Systems
Objective: To move Benzenemethanol, 4-(dimethylamino)- from a nonpolar organic phase to an aqueous phase by pH adjustment. This is useful for purification or extraction processes. The basic dimethylamino group can be protonated to form a more water-soluble salt.
Materials:
-
A solution of Benzenemethanol, 4-(dimethylamino)- in a nonpolar solvent (e.g., Toluene).
-
Aqueous acid solution (e.g., 1M HCl).
-
Separatory funnel.
Methodology:
-
Combine the organic solution containing Benzenemethanol, 4-(dimethylamino)- and the aqueous acid solution in a separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate. The protonated, now more polar, anilinium salt of the compound will partition into the aqueous layer.[5][6]
-
Drain the lower aqueous layer.
-
To recover the compound, the aqueous layer can be basified (e.g., with NaOH) to deprotonate the anilinium salt, which will then precipitate or can be extracted back into an organic solvent.
This guide provides a starting point for addressing the solubility challenges of Benzenemethanol, 4-(dimethylamino)-. Experimental conditions may need to be optimized for your specific application.
References
- 1. CAS 1703-46-4: 4-(DIMETHYLAMINO)BENZYL ALCOHOL [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. reddit.com [reddit.com]
Purification of 4-(dimethylamino)benzyl alcohol from reaction mixtures by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(dimethylamino)benzyl alcohol from reaction mixtures using chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of 4-(dimethylamino)benzyl alcohol?
4-(dimethylamino)benzyl alcohol is typically a colorless to pale yellow liquid or solid, depending on its purity.[1] It is soluble in organic solvents like ethanol and acetone and less soluble in water.[1] The presence of the dimethylamino group gives the molecule basic properties.[1]
Q2: What are the common impurities found in crude 4-(dimethylamino)benzyl alcohol reaction mixtures?
Common impurities can include unreacted starting materials such as 4-(dimethylamino)benzaldehyde, residual solvents, and byproducts from the specific reaction used for its synthesis. Depending on the synthetic route, these byproducts could include over-reduced or oxidized species.
Q3: Why does my 4-(dimethylamino)benzyl alcohol streak or show poor peak shape during silica gel chromatography?
Streaking or tailing of basic compounds like 4-(dimethylamino)benzyl alcohol on a standard silica gel column is a common issue.[2] This is primarily due to the interaction between the basic dimethylamino group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] These acidic sites can protonate the amine, leading to strong adsorption and poor elution, which results in streaked or tailing peaks.
Q4: How can I prevent my compound from streaking on a silica gel column?
To prevent streaking, the acidic silanol groups on the silica gel can be "deactivated" by adding a small amount of a basic modifier to the mobile phase.[2] Commonly used modifiers include triethylamine (TEA) or ammonia.[2][3] These basic additives compete with your compound for the acidic sites on the silica, minimizing strong interactions and leading to sharper peaks and better separation.[2]
Q5: Can I use a different stationary phase if silica gel is problematic?
Yes, if issues persist with silica gel, even after deactivation, alternative stationary phases can be considered. Basic or neutral alumina can be effective for the purification of amines.[1] For highly polar compounds, reverse-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, can also be an excellent solution.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound streaks or tails on TLC/Column | The basic dimethylamino group is interacting strongly with the acidic silica gel.[2] | Add 0.5-2% triethylamine (TEA) or ammonia to your eluent system to deactivate the silica gel.[2][5] |
| Compound does not move from the baseline (Low Rf) | The eluent is not polar enough to move the highly polar 4-(dimethylamino)benzyl alcohol up the column. | Increase the polarity of your eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or switch to a more polar system like dichloromethane/methanol.[6] |
| Poor separation of the product from impurities | The chosen solvent system does not have the right selectivity for the compounds in your mixture. | Systematically screen different solvent systems using TLC. Try combinations of hexanes, ethyl acetate, dichloromethane, and methanol. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.[4] |
| The compound appears to be decomposing on the column | 4-(dimethylamino)benzyl alcohol may be sensitive to the acidic nature of the silica gel, leading to degradation. | Deactivate the silica gel with triethylamine before running the column.[5] Alternatively, use a less acidic stationary phase like neutral alumina.[1] You can check for on-plate degradation by running a 2D TLC.[4] |
| No compound is eluting from the column | The compound may have precipitated at the top of the column due to low solubility in the initial eluent, or it is too strongly adsorbed. | Ensure your crude sample is fully dissolved before loading. If it is stuck, a more polar eluent system may be required to elute it. In extreme cases, you may need to unpack the top of the column to recover the material. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is for determining an appropriate solvent system for column chromatography.
-
Prepare TLC Plates: Use commercially available silica gel TLC plates (e.g., silica gel 60 F254).
-
Spot the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). You can also use a staining agent if necessary.
-
Calculate Rf Values: The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. An ideal Rf value for the target compound for column chromatography is typically between 0.2 and 0.4.[4]
Table of Common TLC Solvent Systems for 4-(dimethylamino)benzyl alcohol and Related Compounds:
| Solvent System (v/v) | Typical Rf Range | Notes |
| 10-50% Ethyl Acetate in Hexanes | 0.1 - 0.5 | A good starting point for moderately polar compounds.[6] |
| 1:1 Ethyl Acetate in Hexanes | 0.2 - 0.6 | For more polar compounds.[7] |
| 1-10% Methanol in Dichloromethane | 0.2 - 0.7 | A more polar system for compounds that do not move in ethyl acetate/hexanes.[8] |
| Add 1% Triethylamine (TEA) | Varies | Add to any of the above systems to reduce streaking of the amine.[2] |
Protocol 2: Flash Column Chromatography (Normal-Phase)
This protocol describes the purification of 4-(dimethylamino)benzyl alcohol using flash column chromatography on silica gel.
-
Select the Solvent System: Based on your TLC analysis, choose a solvent system that gives an Rf of ~0.2-0.4 for 4-(dimethylamino)benzyl alcohol and good separation from impurities.[4] Add 1% triethylamine to this solvent system to prevent streaking.
-
Pack the Column:
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in the least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Drain the excess solvent until it is level with the top of the silica.
-
-
Load the Sample:
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, create a dry-load by adsorbing your dissolved sample onto a small amount of silica gel and then evaporating the solvent to a free-flowing powder.[4]
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolate the Product: Combine the pure fractions containing 4-(dimethylamino)benzyl alcohol and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
If the purified 4-(dimethylamino)benzyl alcohol is a solid and contains minor impurities, recrystallization can be an effective final purification step.
-
Choose a Solvent: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9] For 4-(dimethylamino)benzyl alcohol, consider solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.
-
Dissolve the Compound: Place the solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Cool to Crystallize: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Collect the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the Product: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of 4-(dimethylamino)benzyl alcohol.
Caption: Troubleshooting streaking in the chromatography of 4-(dimethylamino)benzyl alcohol.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. rsc.org [rsc.org]
- 8. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. mt.com [mt.com]
Identifying and minimizing side reactions of 4-(dimethylamino)benzyl alcohol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4-(dimethylamino)benzyl alcohol. The information is presented in a question-and-answer format to directly address common issues and provide strategies for minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with 4-(dimethylamino)benzyl alcohol?
A1: The primary side reactions involving 4-(dimethylamino)benzyl alcohol are:
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Oxidation: The benzylic alcohol is susceptible to oxidation, forming 4-(dimethylamino)benzaldehyde. This can be initiated by oxidizing agents, prolonged exposure to air, or certain catalytic conditions.
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Etherification (Self-Condensation): Under acidic conditions or at elevated temperatures, two molecules of 4-(dimethylamino)benzyl alcohol can condense to form bis(4-(dimethylamino)benzyl) ether.
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Polymerization: Strong acidic conditions can promote the formation of polymeric byproducts.
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Reaction with Solvents: Reactive solvents, particularly alcohols, can participate in etherification reactions, forming mixed ethers.
Q2: My reaction mixture is turning yellow/brown. What is the likely cause?
A2: A yellow or brown discoloration often indicates the formation of oxidized impurities, primarily 4-(dimethylamino)benzaldehyde. This can occur due to exposure to air, especially at elevated temperatures or in the presence of metal catalysts.
Q3: I am observing a significant amount of a high-molecular-weight, insoluble material in my reaction. What could this be?
A3: This is likely due to polymerization of the 4-(dimethylamino)benzyl alcohol, which is typically promoted by strong acidic conditions. The electron-donating dimethylamino group stabilizes the benzylic carbocation, making it susceptible to polymerization.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product Due to Oxidation
Symptoms:
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The appearance of a new spot on TLC with a different polarity than the starting material and the expected product.
-
Characterization (e.g., by NMR or GC-MS) confirms the presence of 4-(dimethylamino)benzaldehyde.
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The reaction mixture develops a yellow or brown color.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2 | Degas Solvents | Use solvents that have been degassed to remove dissolved oxygen. |
| 3 | Avoid High Temperatures | If possible, run the reaction at a lower temperature. |
| 4 | Choose a Milder Oxidant (if applicable) | If the desired reaction is an oxidation, select a milder and more selective oxidizing agent. |
| 5 | Add an Antioxidant | In some cases, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added. |
Issue 2: Formation of Bis(4-(dimethylamino)benzyl) Ether
Symptoms:
-
A significant byproduct with a higher molecular weight than the starting material is observed.
-
NMR analysis shows characteristic signals for a dibenzyl ether structure.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Acidity | Avoid strongly acidic conditions. If an acid catalyst is required, use the mildest possible acid at the lowest effective concentration. |
| 2 | Lower Reaction Temperature | Perform the reaction at the lowest temperature at which the desired transformation occurs at a reasonable rate. |
| 3 | Use a Non-alcoholic Solvent | If possible, use a non-protic, non-alcoholic solvent. |
| 4 | Control Stoichiometry | In reactions with another nucleophile, using an excess of the external nucleophile can outcompete the self-condensation. |
Data Presentation: Side Product Formation in a Model Reaction
The following table provides illustrative data on the impact of reaction conditions on side product formation during a hypothetical esterification of 4-(dimethylamino)benzyl alcohol with acetic anhydride.
| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Desired Ester Yield (%) | 4-(dimethylamino)benzaldehyde Yield (%) | Bis(4-(dimethylamino)benzyl) ether Yield (%) |
| 1 | DMAP (5 mol%) | 25 | 2 | 95 | <1 | <1 |
| 2 | DMAP (5 mol%) | 80 | 2 | 80 | 10 | 5 |
| 3 | H₂SO₄ (cat.) | 25 | 6 | 40 | <1 | 50 |
| 4 | H₂SO₄ (cat.) | 80 | 2 | 10 | 5 | 80 |
| 5 | None (air) | 80 | 24 | - | 25 | 5 |
Note: This data is illustrative and based on general principles of reactivity for benzyl alcohols. Actual yields may vary depending on the specific reaction conditions.
One study on the platinum-catalyzed aerobic oxidation of 4-(dimethylamino)benzyl alcohol specifically reported the formation of 4-(dimethylamino)benzaldehyde.
| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4-(dimethylamino)benzyl alcohol | Pt@CHs | O₂ | Toluene | 80 | 3 | 4-(dimethylamino)benzaldehyde | 80[1] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Esterification of 4-(dimethylamino)benzyl Alcohol with Acetic Anhydride (Minimizing Side Reactions)
Objective: To synthesize 4-(dimethylamino)benzyl acetate while minimizing oxidation and etherification.
Materials:
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4-(dimethylamino)benzyl alcohol
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Acetic anhydride
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4-(Dimethylamino)pyridine (DMAP)
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Triethylamine (Et₃N)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a dry round-bottom flask under a nitrogen atmosphere, add 4-(dimethylamino)benzyl alcohol (1.0 eq).
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Dissolve the alcohol in anhydrous DCM.
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Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 2: Minimizing Oxidation During a Reaction
Objective: To perform a generic reaction (e.g., a substitution) with 4-(dimethylamino)benzyl alcohol while minimizing oxidation to the aldehyde.
Procedure:
-
Solvent Degassing: Prior to use, degas the reaction solvent (e.g., THF, DCM) by bubbling nitrogen or argon through it for at least 30 minutes.
-
Inert Atmosphere: Set up the reaction in an oven-dried flask equipped with a magnetic stir bar and a septum. Purge the flask with nitrogen or argon for several minutes.
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Reagent Addition: Dissolve the 4-(dimethylamino)benzyl alcohol in the degassed solvent and transfer it to the reaction flask via a cannula or syringe. Add other reagents under a positive pressure of the inert gas.
-
Reaction Conditions: Maintain a gentle flow of the inert gas over the reaction mixture throughout the experiment. If heating is required, use an oil bath with a condenser under the inert atmosphere.
-
Workup: After the reaction is complete, cool the mixture to room temperature before exposing it to air for the workup procedure.
Visualizations
Caption: Major side reaction pathways of 4-(dimethylamino)benzyl alcohol.
References
Thermal and photochemical degradation of "Benzenemethanol, 4-(dimethylamino)-"
Welcome to the Technical Support Center for "Benzenemethanol, 4-(dimethylamino)-". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the thermal and photochemical stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the thermal and photochemical degradation studies of "Benzenemethanol, 4-(dimethylamino)-" and similar aromatic compounds.
Issue 1: Inconsistent or Unexpected Degradation Profile in Thermal Studies
Question: My thermal degradation studies are showing variable results between experiments, or I am observing unexpected degradation products. What could be the cause?
Answer:
Several factors can contribute to inconsistent thermal degradation results. Consider the following troubleshooting steps:
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Temperature Uniformity: Ensure the oven or heating block provides uniform temperature distribution. Hot spots can lead to accelerated and atypical degradation.
-
Atmosphere Control: The presence of oxygen can lead to oxidative degradation, which may not be the primary thermal degradation pathway. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to isolate thermal effects.
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Sample Purity: Impurities in the starting material can act as catalysts or participate in side reactions, leading to a complex degradation profile. Verify the purity of your "Benzenemethanol, 4-(dimethylamino)-" sample before initiating studies.
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Moisture Content: The presence of water can lead to hydrolytic degradation, especially at elevated temperatures. Ensure your sample and any solvents used are anhydrous if you intend to study purely thermal degradation.
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Material of Container: The container material could interact with the sample at high temperatures. Use inert materials like borosilicate glass or quartz.
Issue 2: Low or No Degradation Observed in Photochemical Studies
Question: I am not observing any significant degradation of "Benzenemethanol, 4-(dimethylamino)-" upon exposure to light. Why might this be happening?
Answer:
The lack of observable photodegradation can be due to several experimental factors:
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Wavelength of Light Source: "Benzenemethanol, 4-(dimethylamino)-" will only degrade if it absorbs the light emitted by your source. Ensure the emission spectrum of your lamp overlaps with the UV-Vis absorption spectrum of the compound. Aromatic systems typically absorb in the UV region.
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Light Intensity: The intensity of the light source might be too low to induce significant degradation within the experimental timeframe. Calibrate your light source and consider increasing the exposure time or intensity.
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Quantum Yield: The inherent quantum yield of the photodegradation process for this specific molecule might be very low, meaning that absorbed photons do not efficiently lead to chemical change.
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Solvent Effects: The solvent can play a crucial role in photochemical reactions. Some solvents can quench excited states, preventing degradation. Consider performing the experiment in a range of solvents with varying polarities.
-
Oxygen Availability: Photochemical reactions can be oxygen-dependent (photo-oxidation). If the reaction is performed under anaerobic conditions, certain degradation pathways may be inhibited. Conversely, the absence of oxygen may be necessary for other pathways.
Issue 3: Appearance of Multiple Unidentified Peaks in HPLC Analysis
Question: My HPLC chromatogram shows several unexpected peaks after degradation studies, and I am unable to achieve good mass balance. What should I do?
Answer:
The appearance of multiple, unidentified peaks is a common challenge in degradation studies. Here is a systematic approach to troubleshoot this issue:
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Method Specificity: Your analytical method may not be stability-indicating. It is crucial to develop and validate an HPLC method that can separate the parent compound from all potential degradation products.
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Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of your analyte and degradation peaks. Co-elution of multiple compounds can lead to inaccurate quantification.
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Forced Degradation Under Different Conditions: To identify the origin of the peaks, perform forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This can help in selectively generating different degradation products and aiding in their identification.
-
Mass Spectrometry (MS) Coupling: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain molecular weight and fragmentation information for the unknown peaks. This is a powerful tool for structural elucidation of degradation products.
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Response Factor: The unidentified degradation products may have different UV response factors compared to the parent compound. This can lead to an apparent loss of mass balance. If possible, isolate and quantify the major degradants to determine their individual response factors.
Frequently Asked Questions (FAQs)
Q1: What are the likely thermal degradation products of "Benzenemethanol, 4-(dimethylamino)-"?
A1: Based on the structure, potential thermal degradation pathways could involve the oxidation of the benzylic alcohol to form 4-(dimethylamino)benzaldehyde. At higher temperatures, decomposition of the dimethylamino group or polymerization might occur. Without specific experimental data, these are hypothesized pathways.
Q2: What photochemical degradation pathways are expected for "Benzenemethanol, 4-(dimethylamino)-"?
A2: Aromatic amines and benzyl alcohols are known to undergo photochemical reactions. Potential pathways for "Benzenemethanol, 4-(dimethylamino)-" include photo-oxidation of the alcohol group to the corresponding aldehyde and N-demethylation of the dimethylamino group. The aromatic ring itself could also undergo reactions, leading to more complex structures.
Q3: How can I ensure the reproducibility of my photostability experiments?
A3: To ensure reproducibility, it is critical to control all experimental parameters meticulously. This includes maintaining a constant distance from the light source, ensuring consistent light intensity (using a calibrated radiometer), controlling the temperature of the sample chamber, and using standardized sample preparation procedures.
Q4: What is the importance of a "dark control" in photostability studies?
A4: A dark control, which is a sample prepared and stored under the same conditions as the irradiated sample but protected from light, is essential to differentiate between degradation caused by light and degradation caused by thermal stress from the light source.
Q5: How do I choose the appropriate stress conditions for forced degradation studies?
A5: The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The conditions (e.g., temperature, concentration of stressing agent, duration of exposure) should be more aggressive than accelerated stability conditions but not so harsh that they lead to unrealistic degradation pathways. It often requires some preliminary range-finding experiments to establish suitable conditions.
Data Presentation
The following tables summarize hypothetical quantitative data for the degradation of "Benzenemethanol, 4-(dimethylamino)-" under various stress conditions. Note: This data is for illustrative purposes and is based on typical results from forced degradation studies of similar compounds. Actual experimental results may vary.
Table 1: Thermal Degradation of "Benzenemethanol, 4-(dimethylamino)-"
| Temperature (°C) | Duration (hours) | Assay of Parent Compound (%) | Major Degradation Product (%) |
| 60 | 24 | 98.5 | 1.2 (4-(dimethylamino)benzaldehyde) |
| 60 | 72 | 95.2 | 4.5 (4-(dimethylamino)benzaldehyde) |
| 80 | 24 | 92.1 | 7.5 (4-(dimethylamino)benzaldehyde) |
| 80 | 72 | 85.3 | 14.1 (4-(dimethylamino)benzaldehyde) |
Table 2: Photochemical Degradation of "Benzenemethanol, 4-(dimethylamino)-"
| Light Source | Exposure (ICH Q1B) | Assay of Parent Compound (%) | Major Degradation Products (%) |
| UV Lamp | 200 W h/m² | 96.3 | 2.1 (4-(dimethylamino)benzaldehyde), 1.5 (4-(methylamino)benzenemethanol) |
| Visible Light | 1.2 million lux hours | 99.1 | 0.8 (4-(dimethylamino)benzaldehyde) |
| UV + Visible | Combined Exposure | 94.5 | 3.2 (4-(dimethylamino)benzaldehyde), 2.0 (4-(methylamino)benzenemethanol) |
Experimental Protocols
Protocol 1: Thermal Degradation Study
-
Sample Preparation: Accurately weigh approximately 10 mg of "Benzenemethanol, 4-(dimethylamino)-" into a clean, dry glass vial.
-
Stress Conditions: Place the vial in a calibrated oven at the desired temperature (e.g., 60°C or 80°C). For studies under an inert atmosphere, purge the vial with nitrogen or argon before sealing.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis:
-
Allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Quantify the parent compound and any degradation products.
-
Protocol 2: Photochemical Degradation Study
-
Sample Preparation: Prepare a solution of "Benzenemethanol, 4-(dimethylamino)-" in a photochemically inert solvent (e.g., acetonitrile or water) at a known concentration (e.g., 0.1 mg/mL).
-
Exposure:
-
Place the solution in a quartz cuvette or other UV-transparent container.
-
Expose the sample to a calibrated light source within a photostability chamber. The light source should comply with ICH Q1B guidelines, providing both UV and visible light.
-
Simultaneously, prepare a "dark control" sample by wrapping an identical sample in aluminum foil and placing it in the same chamber.
-
-
Monitoring: Monitor the total light exposure using a calibrated radiometer.
-
Sample Analysis:
-
At the end of the exposure period, analyze both the irradiated sample and the dark control using a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify the photodegradation products.
-
Mandatory Visualizations
Caption: Workflow for Thermal Degradation Study.
Caption: Workflow for Photochemical Degradation Study.
Caption: Troubleshooting Logic for Degradation Studies.
Stability of 4-(dimethylamino)benzyl alcohol under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(dimethylamino)benzyl alcohol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 4-(dimethylamino)benzyl alcohol?
4-(Dimethylamino)benzyl alcohol is a versatile organic compound. However, its stability is significantly influenced by the pH of the solution and the presence of oxidizing agents. The molecule possesses two key reactive sites: the benzylic alcohol group and the electron-rich aromatic ring substituted with a dimethylamino group. These features make it susceptible to degradation under both acidic and basic conditions.
Q2: What are the expected degradation pathways for 4-(dimethylamino)benzyl alcohol under acidic conditions?
Under acidic conditions, the benzylic alcohol can be protonated, forming a good leaving group (water) and generating a resonance-stabilized benzylic carbocation.[1] The strong electron-donating effect of the para-dimethylamino group further stabilizes this carbocation.[2] This intermediate can then undergo several reactions:
-
Dimerization/Polymerization: The highly reactive carbocation can react with another molecule of 4-(dimethylamino)benzyl alcohol, leading to the formation of dimers or polymers.
-
Elimination: While less common for simple benzyl alcohols, under certain conditions, elimination to form a conjugated system is possible.
-
Oxidation: If an oxidizing agent is present, the alcohol can be oxidized to 4-(dimethylamino)benzaldehyde and further to 4-(dimethylamino)benzoic acid.[3][4]
Q3: What degradation products should I expect under basic conditions?
Under basic conditions, 4-(dimethylamino)benzyl alcohol is susceptible to oxidation, especially in the presence of air (oxygen) or other oxidizing agents. The primary degradation products are expected to be:
-
4-(dimethylamino)benzaldehyde: The initial oxidation product.[5]
-
4-(dimethylamino)benzoic acid: Further oxidation of the aldehyde.[5]
-
Disproportionation Products: In the presence of a strong base, a Cannizzaro-type reaction could potentially occur, though this is less common for substituted benzyl alcohols.
Q4: My solution of 4-(dimethylamino)benzyl alcohol has changed color. What does this indicate?
Color change, often to yellow or brown, is a common indicator of degradation. This can be due to the formation of conjugated systems, polymers, or oxidation products. It is recommended to analyze the sample using techniques like HPLC, LC-MS, or NMR to identify the degradation products.
Q5: How can I minimize the degradation of 4-(dimethylamino)benzyl alcohol in my experiments?
To minimize degradation, consider the following:
-
pH Control: Maintain a neutral pH whenever possible. If the reaction requires acidic or basic conditions, use the mildest conditions and shortest reaction times feasible.
-
Inert Atmosphere: For reactions sensitive to oxidation, particularly under basic conditions, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Temperature Control: Store the compound and its solutions at low temperatures as recommended and avoid excessive heat during experiments, unless required by the protocol.
-
Light Protection: Store the compound in a light-resistant container to prevent potential photodegradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis. | Formation of degradation products. | 1. Characterize the unknown peaks using mass spectrometry and NMR. 2. Compare the retention times with standards of expected degradation products (4-(dimethylamino)benzaldehyde, 4-(dimethylamino)benzoic acid). 3. Review experimental conditions (pH, temperature, exposure to air) to identify the stress factor. |
| Low yield of the desired product. | Degradation of the starting material. | 1. Confirm the purity of the starting 4-(dimethylamino)benzyl alcohol before use. 2. Optimize reaction conditions to be milder (lower temperature, shorter time). 3. If oxidation is suspected, add an antioxidant or use an inert atmosphere. |
| Formation of an insoluble precipitate. | Polymerization of the starting material. | 1. This is more likely under strong acidic conditions. 2. Attempt to dissolve the precipitate in a range of solvents to characterize it. 3. Use less harsh acidic conditions or a different acid catalyst. |
| Inconsistent results between experiments. | Variable degradation due to inconsistent conditions. | 1. Strictly control pH, temperature, and reaction time. 2. Ensure consistent quality of solvents and reagents. 3. Document all experimental parameters meticulously. |
Data Presentation
Table 1: Stability of 4-(dimethylamino)benzyl alcohol under Forced Degradation Conditions
| Condition | Time (hours) | Assay of 4-(dimethylamino)benzyl alcohol (%) | Major Degradation Product(s) (%) | Appearance of Solution |
| 0.1 M HCl | 0 | 100.0 | - | Colorless |
| 6 | User Data | User Data | User Data | |
| 24 | User Data | User Data | User Data | |
| 0.1 M NaOH | 0 | 100.0 | - | Colorless |
| 6 | User Data | User Data | User Data | |
| 24 | User Data | User Data | User Data | |
| 3% H₂O₂ | 0 | 100.0 | - | Colorless |
| 6 | User Data | User Data | User Data | |
| 24 | User Data | User Data | User Data |
This table is a template for users to record their experimental data.
Experimental Protocols
Protocol 1: General Stability Testing
This protocol is based on general guidelines for stability testing of pharmaceutical substances.[6][7]
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Solution Preparation: Prepare a stock solution of 4-(dimethylamino)benzyl alcohol in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Control: Add an equal volume of the solvent.
-
-
Incubation: Store the vials at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
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Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the assay of the parent compound and the formation of degradation products.
Visualizations
References
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 4. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Dimethylamino)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-(dimethylamino)benzyl alcohol. Our goal is to help you identify and remove common impurities to ensure the quality and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial 4-(dimethylamino)benzyl alcohol?
A1: The most common impurity in commercial 4-(dimethylamino)benzyl alcohol is its oxidation product, 4-(dimethylamino)benzaldehyde.[1] This can form during synthesis, storage, or handling, especially if the compound is exposed to air and heat.[1] Other potential impurities may include residual starting materials or by-products from the manufacturing process. The presence of these impurities can often be identified by a yellowish discoloration of the product, which is typically a colorless to pale yellow solid or liquid depending on its purity.[2]
Q2: How can I assess the purity of my 4-(dimethylamino)benzyl alcohol?
A2: The purity of 4-(dimethylamino)benzyl alcohol can be assessed using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample. The presence of multiple spots indicates impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to identify and quantify specific impurities if reference standards are available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify the characteristic peaks of 4-(dimethylamino)benzyl alcohol and detect the presence of impurities, such as the aldehyde proton signal from 4-(dimethylamino)benzaldehyde.
-
Melting Point Analysis: A sharp melting point close to the literature value (69°C) is indicative of high purity.[3] A broad melting range suggests the presence of impurities.
Q3: What are the recommended methods for purifying 4-(dimethylamino)benzyl alcohol?
A3: The two primary methods for purifying 4-(dimethylamino)benzyl alcohol are recrystallization and column chromatography. The choice of method depends on the level and nature of the impurities, as well as the quantity of material to be purified.
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid sample. The key is to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
-
Column Chromatography: This technique is highly effective for separating the desired alcohol from its aldehyde impurity and other by-products, especially for larger quantities or when recrystallization is not effective.[4][5]
Troubleshooting Guides
Issue 1: My 4-(dimethylamino)benzyl alcohol is yellow and has a broad melting point.
-
Probable Cause: The yellow color and broad melting point suggest the presence of impurities, most likely the oxidation product 4-(dimethylamino)benzaldehyde.
-
Solution:
-
Assess Purity: Run a TLC or HPLC to confirm the presence of multiple components.
-
Purification:
-
For small quantities, attempt recrystallization.
-
For larger quantities or if recrystallization fails, perform column chromatography.
-
-
Issue 2: Recrystallization did not improve the purity of my compound.
-
Probable Cause:
-
Incorrect Solvent System: The chosen solvent may have similar solubility properties for both the desired compound and the impurity.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.
-
Insufficient Solvent: Using too little solvent may cause the compound to "oil out" instead of crystallizing.
-
-
Solution:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. A good starting point is a solvent system where the compound has good solubility when hot and poor solubility when cold.
-
Slow Cooling: Allow the heated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Optimize Solvent Volume: Use enough solvent to fully dissolve the compound at the boiling point of the solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility | Differential adsorption |
| Best For | Removing small amounts of impurities from solids | Separating mixtures with similar polarities |
| Scalability | Good for small to medium scale | Excellent for small to large scale |
| Solvent Consumption | Moderate | High |
| Time Required | Shorter | Longer |
| Typical Purity | >99% | >99.5% |
Experimental Protocols
Protocol 1: Recrystallization of 4-(dimethylamino)benzyl alcohol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure compound in various solvents (e.g., hexanes, ethyl acetate, toluene, or mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure 4-(dimethylamino)benzyl alcohol in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of 4-(dimethylamino)benzyl alcohol
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the impure 4-(dimethylamino)benzyl alcohol in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent should be gradually increased.
-
Fraction Collection: Collect fractions and monitor the elution of the compounds using TLC. 4-(dimethylamino)benzyl alcohol is more polar than 4-(dimethylamino)benzaldehyde and will therefore elute later.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Mandatory Visualization
Caption: Workflow for the purification of 4-(dimethylamino)benzyl alcohol.
Caption: Troubleshooting logic for failed recrystallization.
References
- 1. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1703-46-4: 4-(DIMETHYLAMINO)BENZYL ALCOHOL [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
Preventing oxidation of 4-(dimethylamino)benzyl alcohol during storage and reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-(dimethylamino)benzyl alcohol during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: What is 4-(dimethylamino)benzyl alcohol and why is it prone to oxidation?
4-(Dimethylamino)benzyl alcohol is an aromatic alcohol with the chemical formula C₉H₁₃NO.[1][2] It is susceptible to oxidation due to the presence of the benzylic alcohol group, which can be readily oxidized to an aldehyde and subsequently to a carboxylic acid. The electron-donating nature of the dimethylamino group can further activate the molecule towards oxidation. Exposure to air (oxygen), heat, and light can accelerate this process.
Q2: How can I visually identify if my 4-(dimethylamino)benzyl alcohol has oxidized?
Pure 4-(dimethylamino)benzyl alcohol is typically a colorless to pale yellow solid or liquid.[1][3] Oxidation often leads to a noticeable change in color, with the material turning a more pronounced yellow or even brown. This is primarily due to the formation of the conjugated aldehyde, 4-(dimethylamino)benzaldehyde, and other colored degradation byproducts.
Q3: What are the primary oxidation products of 4-(dimethylamino)benzyl alcohol?
The primary and most common oxidation product is 4-(dimethylamino)benzaldehyde.[4] Under more stringent oxidative conditions or prolonged exposure to air, it can be further oxidized to 4-(dimethylamino)benzoic acid. Another potential impurity that can form in the presence of the aldehyde is the corresponding acetal, created from the reaction of the aldehyde with two molecules of the alcohol.
Q4: Can I use 4-(dimethylamino)benzyl alcohol that has changed color?
The suitability of discolored 4-(dimethylamino)benzyl alcohol depends on the specific requirements of your experiment. The presence of the aldehyde impurity can interfere with reactions where the alcohol is a reactant, for example, in esterifications or as a nucleophile. For reactions sensitive to impurities or requiring precise stoichiometry, it is highly recommended to use pure, unoxidized material.
Q5: What are the recommended storage conditions for 4-(dimethylamino)benzyl alcohol?
To minimize oxidation, 4-(dimethylamino)benzyl alcohol should be stored under an inert atmosphere, such as argon or nitrogen.[5] It is also recommended to store it in a freezer at temperatures of -20°C or lower and to protect it from light.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound has turned yellow/brown upon storage. | Oxidation due to exposure to air, heat, or light. | 1. Confirm the presence of impurities using analytical methods like NMR or HPLC. 2. If the impurity level is unacceptable, consider purifying the material (e.g., by recrystallization or column chromatography). 3. For future storage, ensure the compound is kept under an inert atmosphere, at low temperature (-20°C), and protected from light. |
| Inconsistent reaction results using a previously opened bottle. | The compound may have partially oxidized, leading to lower effective concentration and the presence of reactive impurities (e.g., the aldehyde). | 1. Re-characterize the starting material to quantify the purity. 2. Adjust the stoichiometry of the reaction based on the actual purity, if possible. 3. For sensitive reactions, it is best to use a fresh, unopened bottle or a properly stored and recently purified batch. |
| Formation of an unexpected byproduct in a reaction. | The oxidized aldehyde impurity may be participating in side reactions. For example, it can react with nucleophiles or be reduced in reactions intended to modify other functional groups. | 1. Analyze the byproduct to identify its structure. 2. Review the reaction mechanism to determine how the aldehyde impurity could have interfered. 3. Use purified 4-(dimethylamino)benzyl alcohol in subsequent experiments. |
Data Presentation
Table 1: Oxidation of Benzyl Alcohol in Aqueous Solution Over Time
| Time (days) | Benzyl Alcohol (mg/mL) | Benzaldehyde (mg/mL) | Benzoic Acid (mg/mL) |
| 0 | 2.09 | 0.00 | 0.00 |
| 30 | 2.05 | 0.03 | 0.01 |
| 90 | 1.98 | 0.08 | 0.03 |
| 180 | 1.85 | 0.15 | 0.09 |
This data is illustrative and based on studies of benzyl alcohol oxidation; the rate of oxidation for 4-(dimethylamino)benzyl alcohol may differ.
Experimental Protocols
Protocol 1: Long-Term Storage of 4-(Dimethylamino)benzyl Alcohol
Objective: To provide a reliable method for the long-term storage of 4-(dimethylamino)benzyl alcohol to minimize oxidation.
Materials:
-
4-(dimethylamino)benzyl alcohol
-
Schlenk flask or amber vial with a septum-lined cap
-
Source of dry, inert gas (argon or nitrogen) with a manifold
-
Vacuum pump
-
Parafilm or laboratory sealing film
-
-20°C freezer
Procedure:
-
Place the 4-(dimethylamino)benzyl alcohol into a clean, dry Schlenk flask or amber vial.
-
Attach the flask or vial to a Schlenk line or inert gas manifold.
-
Evacuate the vessel to remove the air. Be cautious if the compound is a fine powder to avoid it being drawn into the vacuum line.
-
Refill the vessel with dry argon or nitrogen.
-
Repeat the evacuate/refill cycle three times to ensure a completely inert atmosphere.
-
After the final refill, securely seal the vessel. For vials, tightly screw the cap and wrap the cap-vial interface with Parafilm.
-
Label the vessel clearly with the compound name, date, and storage conditions.
-
Place the sealed vessel in a -20°C freezer, protected from light.
Protocol 2: Stabilization of 4-(Dimethylamino)benzyl Alcohol with an Antioxidant
Objective: To stabilize solutions of 4-(dimethylamino)benzyl alcohol against oxidation, particularly for applications where it will be handled in solution over a period of time.
Materials:
-
4-(dimethylamino)benzyl alcohol
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Butylated hydroxytoluene (BHT)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox or on a Schlenk line, prepare a stock solution of BHT in the desired anhydrous solvent (e.g., 1 mg/mL).
-
To the vessel containing the 4-(dimethylamino)benzyl alcohol, add the desired volume of anhydrous solvent.
-
Add the BHT stock solution to the 4-(dimethylamino)benzyl alcohol solution to achieve a final BHT concentration of 0.01-0.1% (w/w) relative to the 4-(dimethylamino)benzyl alcohol.
-
Stir the solution until all components are dissolved.
-
Store the stabilized solution under an inert atmosphere at -20°C.
Visualizations
Caption: Oxidation pathway of 4-(dimethylamino)benzyl alcohol.
References
- 1. Page loading... [guidechem.com]
- 2. 4-(DIMETHYLAMINO)BENZYL ALCOHOL | 1703-46-4 [chemicalbook.com]
- 3. CAS 1703-46-4: 4-(DIMETHYLAMINO)BENZYL ALCOHOL [cymitquimica.com]
- 4. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to MALDI Matrices for Proteomics: Evaluating Established Compounds and a Novel Candidate
For researchers, scientists, and drug development professionals venturing into proteomics, the choice of a matrix-assisted laser desorption/ionization (MALDI) matrix is a critical determinant of experimental success. This guide provides a comprehensive comparison of three widely used MALDI matrices—α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB)—supported by quantitative data and detailed experimental protocols. Furthermore, we introduce "Benzenemethanol, 4-(dimethylamino)-" as a potential, albeit currently unvalidated, MALDI matrix, offering a theoretical perspective on its suitability for proteomics applications.
Established MALDI Matrices: A Performance Overview
The selection of an appropriate MALDI matrix is contingent on the molecular weight of the analyte and the desired analytical outcome. CHCA, SA, and DHB have emerged as the workhorses of proteomics due to their reliable performance across a range of applications.
α-Cyano-4-hydroxycinnamic acid (CHCA) is predominantly used for the analysis of peptides and smaller proteins (typically <30 kDa). It is known for promoting efficient ionization, leading to high signal intensity and sensitivity, which is particularly advantageous for low-abundance peptides.
Sinapinic acid (SA) is the matrix of choice for larger proteins (>10 kDa). Its "softer" ionization helps to keep large, fragile molecules intact during the MALDI process.
2,5-Dihydroxybenzoic acid (DHB) is a versatile matrix suitable for both peptides and proteins, and it is especially favored for the analysis of glycoproteins. DHB is recognized for producing less background noise from matrix clusters in the low mass-to-charge (m/z) region.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of CHCA, SA, and DHB based on established experimental data.
| Matrix | Typical Analytes | Mass Range (Da) | Key Advantages | Common Solvents |
| CHCA | Peptides, Small Proteins | < 30,000 | High sensitivity, strong signal intensity for low-abundance peptides. | Acetonitrile/Water/TFA |
| SA | Large Proteins | > 10,000 | "Soft" ionization preserves large molecules, good for high mass analysis. | Acetonitrile/Water/TFA |
| DHB | Peptides, Proteins, Glycoproteins | Wide range | Reduced background in low m/z range, versatile for various analytes. | Acetonitrile/Water/TFA |
"Benzenemethanol, 4-(dimethylamino)-": A Theoretical Contender
While CHCA, SA, and DHB are well-characterized, the exploration of novel matrices continues in the quest for improved performance. "Benzenemethanol, 4-(dimethylamino)-," also known as 4-dimethylaminobenzyl alcohol, is a compound that, based on its chemical structure, presents intriguing possibilities as a MALDI matrix. To date, there is a lack of published experimental data evaluating its performance in proteomics.
Chemical Properties and Potential Suitability:
-
Aromatic Ring: Like all effective MALDI matrices, it possesses a benzene ring capable of absorbing UV laser energy (typically at 337 nm from a nitrogen laser). This is the primary requirement for a compound to function as a matrix.
-
Dimethylamino Group: The presence of a dimethylamino group imparts a basic character to the molecule. This could potentially enhance the ionization of acidic peptides, a known challenge with some conventional matrices.
-
Solubility: It is soluble in common organic solvents like ethanol and acetone, which are frequently used in MALDI sample preparation.
-
Protonation: The ability to accept a proton is crucial for the ionization of analyte molecules. The dimethylamino group is a potential site for protonation.
Hypothetical Performance:
Based on these properties, one might hypothesize that "Benzenemethanol, 4-(dimethylamino)-" could function as a "basic" matrix, potentially offering complementary performance to the acidic matrices commonly used. It might be particularly effective for the analysis of acidic biomolecules. However, without experimental validation, its efficiency, optimal analyte range, and potential for fragmentation remain unknown. Its liquid state at room temperature could also present challenges for traditional dried-droplet sample preparation methods but might be amenable to liquid matrix techniques.
Experimental Protocols
Reproducible and high-quality MALDI-MS data are underpinned by meticulous sample preparation. Below are detailed protocols for the use of established matrices and a proposed workflow for the evaluation of a novel matrix.
Protocol for Established Matrices (CHCA, SA, DHB)
This protocol outlines the dried-droplet method, a common technique for MALDI sample preparation.
Materials:
-
MALDI Matrix (CHCA, SA, or DHB)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Analyte sample (e.g., protein digest, purified protein)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation:
-
CHCA: Prepare a saturated solution (approx. 10 mg/mL) in a 1:1 (v/v) mixture of Solvent A and Solvent B.
-
SA: Prepare a 10 mg/mL solution in a 1:1 (v/v) mixture of Solvent A and Solvent B.
-
DHB: Prepare a 10 mg/mL solution in Solvent A.
-
Vortex each solution thoroughly to ensure the matrix is fully dissolved. Centrifuge briefly to pellet any undissolved material.
-
-
Sample-Matrix Co-crystallization:
-
Mix the analyte sample with the matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix solution). The optimal ratio may need to be determined empirically.
-
Pipette 1 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air dry at room temperature. This will result in the formation of crystals containing both the matrix and the analyte.
-
-
MALDI-MS Analysis:
-
Load the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra according to the instrument's operating procedures.
-
Workflow for Evaluating a Novel MALDI Matrix
The following workflow provides a systematic approach to characterizing the performance of a new matrix candidate like "Benzenemethanol, 4-(dimethylamino)-".
Signaling Pathways and Logical Relationships
The process of selecting a MALDI matrix can be visualized as a decision-making pathway based on the properties of the analyte.
A Comparative Guide to MALDI-TOF Matrices for High-Mass Protein Analysis: 4-(Dimethylamino)benzyl Alcohol vs. Sinapinic Acid
For researchers, scientists, and drug development professionals, the choice of matrix is a critical parameter in achieving high-quality data in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry analysis of high-molecular-weight proteins. This guide provides a detailed comparison of two potential matrices: the commonly used sinapinic acid and the less conventional 4-(dimethylamino)benzyl alcohol.
Introduction to MALDI-TOF Matrices for Protein Analysis
MALDI-TOF mass spectrometry is a powerful technique for the analysis of large biomolecules, including proteins.[1] The matrix plays a crucial role by co-crystallizing with the analyte and absorbing the laser energy, facilitating a soft ionization of the protein with minimal fragmentation.[1] The ideal matrix for high-mass protein analysis should promote the generation of intact, singly charged ions, exhibit strong absorption at the laser wavelength, and be stable under high vacuum.[2] While several compounds have been investigated, sinapinic acid has emerged as a gold standard for proteins in the 10-150 kDa range.[3][4] This guide evaluates the available evidence for both sinapinic acid and 4-(dimethylamino)benzyl alcohol in this application.
Performance Comparison
An extensive review of the scientific literature reveals a significant disparity in the documented use and performance of sinapinic acid versus 4-(dimethylamino)benzyl alcohol for high-mass protein analysis. Sinapinic acid is a well-characterized and widely adopted matrix, while there is a notable absence of published data on the use of 4-(dimethylamino)benzyl alcohol for this purpose.
Sinapinic Acid (SA)
Sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a cinnamic acid derivative that has become the matrix of choice for the analysis of large proteins.[3][5] It is considered a "soft" matrix, meaning it imparts less internal energy to the analyte molecules during desorption and ionization, which reduces fragmentation and is more suitable for measuring intact proteins.[6]
Advantages:
-
Broad Mass Range: Effectively used for proteins typically in the 10,000 to 150,000 Da range.[4]
-
High Sensitivity: Enables the detection of proteins at low femtomole to picomole levels.
-
Robustness: Relatively tolerant to the presence of salts and buffers in the sample, although sample cleanup is often recommended to enhance sensitivity.[5]
Disadvantages:
-
Adduct Formation: Can form adducts with analyte ions, which may complicate spectral interpretation.
-
Crystal Heterogeneity: The quality of the spectra can be dependent on the "sweet spot" within the crystal lattice, requiring some effort in data acquisition.
4-(Dimethylamino)benzyl Alcohol
Based on a comprehensive literature search, there is no readily available scientific literature, application notes, or comparative studies demonstrating the use or efficacy of 4-(dimethylamino)benzyl alcohol as a MALDI matrix for high-mass protein analysis. Its chemical properties, such as its solubility in organic solvents, suggest it could potentially function as a MALDI matrix.[7] However, without experimental data, its performance characteristics, including its effective mass range, sensitivity, and potential for adduct formation in the context of high-mass protein analysis, remain unknown.
Quantitative Data Summary
The following tables summarize the available quantitative data for sinapinic acid. A corresponding table for 4-(dimethylamino)benzyl alcohol is included to highlight the lack of available data.
Table 1: Physicochemical Properties of Matrices
| Property | Sinapinic Acid | 4-(Dimethylamino)benzyl Alcohol |
| Chemical Formula | C₁₁H₁₂O₅ | C₉H₁₃NO |
| Molecular Weight | 224.21 g/mol | 151.21 g/mol |
| Typical Solvents | Acetonitrile/water with 0.1% TFA, Ethanol/water | Soluble in organic solvents[7] |
| Laser Wavelength | 337 nm (Nitrogen laser), 355 nm (Nd:YAG laser) | Data not available |
Table 2: Performance Characteristics for High-Mass Protein Analysis
| Performance Metric | Sinapinic Acid | 4-(Dimethylamino)benzyl Alcohol |
| Effective Mass Range | 10,000 - 150,000 Da[4] | Data not available |
| Sensitivity | High (femtomole to picomole range) | Data not available |
| Resolution | Good, but can be affected by adducts | Data not available |
| Signal-to-Noise Ratio | Generally high, dependent on sample purity | Data not available |
| Adduct Formation | Known to form adducts | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible MALDI-TOF analysis. Below is a typical protocol for the use of sinapinic acid. Due to the lack of available information, a protocol for 4-(dimethylamino)benzyl alcohol for this application cannot be provided.
Protocol for Sinapinic Acid Matrix Preparation and Sample Deposition
This protocol is a general guideline and may require optimization for specific proteins and instruments.
Materials:
-
Sinapinic Acid (SA), high purity
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (H₂O)
-
Trifluoroacetic acid (TFA)
-
Protein sample of interest
-
MALDI target plate
Matrix Solution Preparation (10 mg/mL):
-
Prepare a solvent mixture of 50:50 (v/v) ACN:H₂O with 0.1% TFA.
-
Dissolve 10 mg of sinapinic acid in 1 mL of the solvent mixture.
-
Vortex the solution thoroughly to ensure the matrix is completely dissolved. This solution should be prepared fresh for best results.
Sample Preparation:
-
Ensure the protein sample is at an appropriate concentration (typically 1-10 pmol/µL).
-
If necessary, desalt and purify the protein sample to remove interfering substances like salts and detergents.
Sample Spotting (Dried-Droplet Method):
-
Mix the protein sample and the sinapinic acid matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix).
-
Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the protein and the matrix.
-
Once completely dry, the target plate is ready to be loaded into the mass spectrometer.
Visualizations
MALDI-TOF MS Workflow for High-Mass Protein Analysis
Caption: Workflow for high-mass protein analysis using MALDI-TOF MS.
Principle of Matrix-Assisted Laser Desorption/Ionization (MALDI)
Caption: The fundamental principle of the MALDI process.
Conclusion
For the analysis of high-mass proteins by MALDI-TOF mass spectrometry, sinapinic acid is a well-established and reliable matrix with a large body of supporting literature and established protocols. It consistently performs well for proteins in the 10-150 kDa range. In contrast, 4-(dimethylamino)benzyl alcohol does not appear to be a recognized or utilized matrix for this application, as evidenced by the lack of available data. Therefore, for researchers and professionals working on high-mass protein analysis, sinapinic acid remains the recommended and scientifically validated choice. Further research would be required to determine if 4-(dimethylamino)benzyl alcohol holds any potential as a novel matrix in this field.
References
- 1. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CAS 1703-46-4: 4-(DIMETHYLAMINO)BENZYL ALCOHOL [cymitquimica.com]
"Benzenemethanol, 4-(dimethylamino)-" versus alpha-cyano-4-hydroxycinnamic acid (CHCA) for peptide mapping
In the realm of proteomics and drug development, peptide mapping using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a cornerstone technique for protein identification, characterization, and quality control. The choice of the right matrix—a substance that co-crystallizes with the analyte and facilitates its ionization—is critical for achieving high-quality, reproducible results.
This guide provides a comprehensive comparison of two matrices for peptide mapping. While the initial query focused on a comparison between alpha-cyano-4-hydroxycinnamic acid (CHCA) and Benzenemethanol, 4-(dimethylamino)-, an extensive literature search revealed that Benzenemethanol, 4-(dimethylamino)- is not a commonly documented matrix for this application. Therefore, to provide a valuable and data-driven comparison for researchers, this guide will compare the well-established "gold standard" matrix, alpha-cyano-4-hydroxycinnamic acid (CHCA) , with a rationally designed and potent alternative, 4-chloro-α-cyanocinnamic acid (ClCCA) .
This comparison will delve into their performance metrics, supported by experimental data, and provide detailed protocols to assist researchers in selecting the optimal matrix for their specific peptide mapping needs.
Performance Comparison: CHCA vs. ClCCA
The selection of a MALDI matrix significantly impacts sensitivity, sequence coverage, and overall data quality in peptide mapping experiments. The following tables summarize the quantitative performance of CHCA and ClCCA based on comparative studies.
| Performance Metric | alpha-cyano-4-hydroxycinnamic acid (CHCA) | 4-chloro-α-cyanocinnamic acid (ClCCA) | Notes |
| Analyte Type | Peptides and proteins | Peptides and proteins | Both are effective for peptide analysis. |
| Typical Molecular Weight Range | Effective for peptides and proteins < 10 kDa[1] | Shows superior performance for low-abundance peptides. | ClCCA's lower proton affinity may facilitate more efficient proton transfer. |
| Ionization Efficiency | Considered the "gold standard" with good, reliable performance.[1] | Higher ion yield, particularly for low-abundance peptides.[2] | The chlorine atom on the cinnamic acid core lowers the matrix's proton affinity.[2] |
| Background Interference | Can sometimes produce background ions in the low mass range. | Generally gives cleaner backgrounds than CHCA.[1] | Cleaner background leads to better signal-to-noise ratios. |
Quantitative Performance Data
The following data is derived from studies comparing the performance of CHCA and ClCCA in peptide mass fingerprinting of standard protein digests, such as Bovine Serum Albumin (BSA).
| Analyte Concentration | Metric | CHCA Performance | ClCCA Performance | Reference |
| 1 fmol | BSA Sequence Coverage | 4% | 48% | [2] |
| 10 fmol | BSA Sequence Coverage | Comparable to ClCCA | Slightly better coverage than CHCA | [1] |
| 100 fmol | BSA Sequence Coverage | Comparable to ClCCA | Slightly better coverage than CHCA | [1] |
| Low-level digests | Sensitivity | Lower | Clear sensitivity advantage | [1] |
| Labile Peptides (e.g., phosphopeptides) | Sensitivity | Lower | Up to tenfold improvement in sensitivity | [1] |
Experimental Protocols
Meticulous sample preparation is paramount for reproducible and high-quality MALDI-MS results. Below are detailed protocols for peptide mapping using both CHCA and ClCCA matrices.
Protocol 1: Matrix Solution Preparation
| Matrix | Solvent Composition | Concentration | Preparation Steps |
| CHCA | 50% Acetonitrile, 0.1% Trifluoroacetic acid (TFA) in water | Saturated Solution | 1. Add an excess of CHCA powder to the solvent in a microcentrifuge tube. 2. Vortex vigorously for 1-2 minutes. 3. Centrifuge to pellet the undissolved solid. 4. Carefully aspirate the supernatant for use.[2] |
| ClCCA | Acetonitrile:Ethanol:0.1% aqueous TFA (3:1:6 v/v/v) | 5 mg/mL | 1. Prepare the solvent mixture. 2. Dissolve ClCCA in the solvent mixture to a final concentration of 5 mg/mL. 3. Vortex thoroughly to ensure complete dissolution.[2] |
Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)
-
Protein Digestion:
-
Denature the protein sample using agents like urea or guanidine hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide.
-
Perform enzymatic digestion (e.g., with trypsin) at an optimized protease-to-substrate ratio (typically 1:25 to 1:100) and incubate for 4-16 hours at 37°C.
-
Quench the digestion reaction by adding an acid like formic acid.
-
-
Sample-Matrix Co-crystallization:
-
Mix the digested peptide sample solution and the prepared matrix solution (from Protocol 1) in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).
-
Gently pipette the mixture up and down to ensure it is homogeneous.
-
-
Spotting:
-
Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a single spot on the MALDI target plate.
-
-
Crystallization:
-
Allow the droplet to air-dry completely at room temperature. This process facilitates the co-crystallization of the analyte and the matrix.
-
-
Mass Spectrometry Analysis:
-
Insert the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected peptides.
-
Visualizing the Workflow and Process
To better illustrate the experimental procedures and underlying principles, the following diagrams have been generated.
Caption: A flowchart of the major steps in a typical peptide mapping experiment.
Caption: A simplified diagram of the MALDI soft ionization mechanism.
Concluding Remarks
The choice between CHCA and ClCCA for peptide mapping will depend on the specific requirements of the experiment.
-
CHCA remains a robust, reliable, and well-understood matrix suitable for a wide range of routine peptide mapping applications. Its extensive history of use means that protocols are well-established and troubleshooting resources are widely available.
-
ClCCA emerges as a superior alternative when maximum sensitivity and sequence coverage are paramount, especially when dealing with low-abundance peptides or complex protein digests.[1] The cleaner background it provides can significantly improve the signal-to-noise ratio, facilitating the detection of low-intensity peptide signals. Researchers working on challenging proteomics projects where every identified peptide is crucial may find ClCCA to be a more advantageous choice.
Ultimately, for critical applications, it is recommended to empirically test both matrices with the specific sample type to determine which provides the optimal results. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to make an informed decision and optimize their peptide mapping workflows.
References
A Comparative Analysis of the Reducing Properties of Sodium Borohydride and 4-(dimethylamino)benzyl Alcohol
Published: December 25, 2025
This guide provides a detailed comparison of the reducing properties of the widely-used inorganic reducing agent, sodium borohydride (NaBH₄), and the organic compound 4-(dimethylamino)benzyl alcohol. The analysis is based on established chemical principles and experimental data from scientific literature, offering insights for researchers and professionals in chemical synthesis and drug development. While sodium borohydride is a quintessential reducing agent, 4-(dimethylamino)benzyl alcohol is not typically employed for this purpose, and this guide will elucidate the significant differences in their reactivity and functional applications.
Executive Summary
Sodium borohydride is a versatile and selective reducing agent commonly used for the reduction of aldehydes and ketones. It is valued for its stability in protic solvents and its general inability to reduce less reactive functional groups such as esters, amides, and carboxylic acids, which allows for a high degree of chemoselectivity.
In stark contrast, 4-(dimethylamino)benzyl alcohol is not recognized as a standard reducing agent in organic synthesis. Its primary chemical reactivity centers around the alcohol functional group and the electron-donating properties of the dimethylamino substituent on the aromatic ring. There is no significant body of evidence to suggest it functions as a practical hydride donor in the manner of sodium borohydride. Therefore, a direct comparative study of their "reducing properties" highlights a fundamental difference in their chemical nature: one is a potent hydride donor, while the other is not.
Part 1: Performance and Properties Comparison
The following table summarizes the key properties of sodium borohydride as a reducing agent. A corresponding section for 4-(dimethylamino)benzyl alcohol is omitted as it is not used in this capacity.
Table 1: Quantitative Comparison of Reducing Agent Properties
| Property | Sodium Borohydride (NaBH₄) | 4-(dimethylamino)benzyl alcohol |
| Molecular Weight | 37.83 g/mol | 151.19 g/mol |
| Active Species | Hydride ion (H⁻) | Not applicable as a reducing agent |
| Typical Substrates | Aldehydes, Ketones, Imines | Not applicable |
| Substrates Not Reduced | Esters, Amides, Carboxylic Acids, Nitro groups | Not applicable |
| Typical Solvents | Methanol, Ethanol, Water, Isopropanol | Not applicable |
| Optimal pH | Basic (stable in solutions of pH > 9) | Not applicable |
| Reaction Time | Typically 0.5 to 3 hours | Not applicable |
| Safety Concerns | Reacts with water to produce flammable H₂ gas, corrosive | General chemical irritant |
Part 2: Mechanism of Action
The functional disparity between these two compounds is rooted in their chemical structures and mechanisms.
Sodium Borohydride: The efficacy of NaBH₄ stems from its ability to deliver a hydride ion (H⁻) to an electrophilic carbonyl carbon. The boron-hydrogen bond provides the source of the nucleophilic hydride.
4-(dimethylamino)benzyl alcohol: This molecule lacks a mechanism for efficient hydride transfer. The C-H and O-H bonds are not polarized in a way that facilitates hydride donation. While it can be oxidized, this process does not typically proceed via a pathway that allows for the reduction of other organic molecules in a controlled manner.
Reaction Mechanism: Reduction of a Ketone by NaBH₄
The diagram below illustrates the generally accepted mechanism for the reduction of a ketone using sodium borohydride in a protic solvent.
Caption: Mechanism of ketone reduction by sodium borohydride.
Part 3: Experimental Protocols
This section provides a standard protocol for a representative reaction: the reduction of cyclohexanone to cyclohexanol using sodium borohydride. An equivalent protocol for 4-(dimethylamino)benzyl alcohol is not provided as it is not suitable for this transformation.
Protocol: Reduction of Cyclohexanone with Sodium Borohydride
Objective: To reduce the ketone (cyclohexanone) to a secondary alcohol (cyclohexanol).
Materials:
-
Cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
-
Deionized water
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Hydrochloric acid (1M, for quenching)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve cyclohexanone (e.g., 5.0 g, 51 mmol) in methanol (e.g., 25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.5 g, 13 mmol) to the stirred solution in small portions over 15 minutes. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases. This neutralizes the excess NaBH₄ and the borate esters formed.
-
Workup: Add water (20 mL) to the flask. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude cyclohexanol.
-
Analysis: Analyze the product using techniques such as IR spectroscopy (to observe the disappearance of the C=O stretch and appearance of the O-H stretch) and NMR spectroscopy to confirm the structure.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the described reduction experiment.
Caption: Workflow for the reduction of a ketone using NaBH₄.
Conclusion
The comparison between sodium borohydride and 4-(dimethylamino)benzyl alcohol reveals a fundamental distinction in their chemical roles. Sodium borohydride is a highly effective and selective reducing agent for specific functional groups, operating through a well-understood hydride transfer mechanism. In contrast, 4-(dimethylamino)benzyl alcohol is not employed as a reducing agent in synthetic chemistry and lacks a viable chemical pathway to perform such transformations effectively. For researchers and drug development professionals requiring the reduction of aldehydes or ketones, sodium borohydride remains a standard and reliable choice, while 4-(dimethylamino)benzyl alcohol is suited for other chemical applications not related to reduction.
Efficacy of 4-(dimethylamino)benzyl alcohol derivatives as catalysts compared to parent compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic efficacy of 4-(dimethylamino)benzyl alcohol and its derivatives. While direct experimental studies comparing these compounds as catalysts are limited, this document extrapolates from established principles of chemical reactivity and data from related reactions to predict their relative performance. The focus is on their potential application in organocatalytic reactions, such as transfer hydrogenation.
The core hypothesis is that the electron-donating dimethylamino group enhances the hydride-donating ability of the benzylic alcohol, making it a potential organocatalyst. The catalytic activity can be further modulated by introducing other substituents on the aromatic ring. Electron-donating groups are expected to increase catalytic efficacy, while electron-withdrawing groups are predicted to decrease it.
Quantitative Data on Catalytic Performance
The following table summarizes representative data for the catalytic performance of 4-(dimethylamino)benzyl alcohol and its hypothetical derivatives in a model transfer hydrogenation reaction. The data is based on the known electronic effects of substituents on the reactivity of the benzylic C-H and O-H bonds. Studies on the oxidation of substituted benzyl alcohols have shown that electron-releasing substituents accelerate the reaction, while electron-withdrawing groups have a retarding effect.[1] This trend is expected to be mirrored in their catalytic activity as hydride donors.
| Catalyst | Substituent Effect | Reaction Time (h) | Conversion (%) | Yield (%) |
| Benzyl Alcohol | (Reference) | 24 | 15 | 12 |
| 4-(Dimethylamino)benzyl alcohol | Strong Electron-Donating | 12 | 85 | 82 |
| 4-(Dimethylamino)-2-methoxybenzyl alcohol | Very Strong Electron-Donating | 10 | 92 | 90 |
| 4-(Dimethylamino)-3-methylbenzyl alcohol | Strong Electron-Donating | 12 | 88 | 85 |
| 4-(Dimethylamino)-2-chlorobenzyl alcohol | Electron-Donating/-Withdrawing | 18 | 65 | 60 |
| 4-(Dimethylamino)-3-nitrobenzyl alcohol | Strong Electron-Withdrawing | 24 | 30 | 25 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is extrapolated from the general principles of substituent effects on the reactivity of benzyl alcohols.
Experimental Protocols
The following is a detailed methodology for a representative transfer hydrogenation reaction to evaluate the catalytic efficacy of 4-(dimethylamino)benzyl alcohol derivatives.
Model Reaction: Transfer Hydrogenation of Benzaldehyde
Materials:
-
Catalyst (4-(dimethylamino)benzyl alcohol or its derivative)
-
Substrate (Benzaldehyde)
-
Hydrogen Donor (Isopropanol)
-
Base (Potassium tert-butoxide)
-
Solvent (Toluene, anhydrous)
-
Internal Standard (Dodecane)
-
Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst and Reagent Preparation:
-
A 50 mL round-bottom flask equipped with a magnetic stir bar is charged with the catalyst (0.1 mmol), potassium tert-butoxide (0.1 mmol), and toluene (10 mL).
-
The mixture is stirred at room temperature for 10 minutes under a nitrogen atmosphere.
-
-
Reaction Initiation:
-
Benzaldehyde (1.0 mmol) and isopropanol (2.0 mmol) are added to the flask via syringe.
-
The reaction mixture is heated to 80°C under a nitrogen atmosphere and stirred vigorously.
-
-
Reaction Monitoring:
-
Aliquots (0.1 mL) are withdrawn from the reaction mixture at regular intervals (e.g., every 2 hours).
-
The aliquots are quenched with 1 mL of diethyl ether and filtered through a short pad of silica gel.
-
The filtrate is analyzed by Gas Chromatography (GC) to determine the conversion of benzaldehyde and the yield of benzyl alcohol. Dodecane is used as an internal standard for accurate quantification.
-
-
Product Isolation and Characterization:
-
Upon completion of the reaction (as determined by GC analysis), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The structure of the product is confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the transfer hydrogenation of a generic substrate (ketone) using a 4-(dimethylamino)benzyl alcohol derivative as the catalyst.
References
Cross-Validation of Analytical Methods for the Quantification of 4-(Dimethylamino)benzenemethanol
A comprehensive evaluation of analytical methodologies for the precise quantification of 4-(dimethylamino)benzenemethanol, a crucial intermediate in various chemical syntheses, is presented. This guide offers a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry, providing researchers, scientists, and drug development professionals with the necessary data to select the most appropriate method for their specific application.
The selection of an optimal analytical technique is contingent upon factors such as the sample matrix, required sensitivity, and the desired analytical throughput. While direct comparative studies for 4-(dimethylamino)benzenemethanol are not extensively available in the public domain, this guide extrapolates data from validated methods for structurally analogous compounds, primarily benzyl alcohol and its derivatives, to provide a reliable framework for methodological cross-validation.
Comparison of Analytical Methods
The primary analytical techniques suitable for the quantification of 4-(dimethylamino)benzenemethanol include HPLC, GC, and UV-Vis Spectrophotometry. Each method offers distinct advantages and is characterized by different performance metrics.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the absorption of ultraviolet or visible light by the analyte. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Fused silica capillary columns coated with dimethylpolysiloxane or similar. | Not applicable. |
| Detector | UV-Visible (UV-Vis) or Diode Array Detector (DAD). | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Photomultiplier tube or photodiode array. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile, methanol). | Dissolution in a volatile solvent; derivatization may be required for non-volatile samples. | Dissolution in a UV-transparent solvent. |
| Key Advantages | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. | High efficiency and sensitivity, ideal for volatile and semi-volatile compounds. | Simple, rapid, and cost-effective for routine analysis. |
| Potential Limitations | Higher cost of instrumentation and solvents. | Not suitable for non-volatile or thermally unstable compounds without derivatization. | Lower specificity; susceptible to interference from other absorbing compounds. |
Quantitative Performance Data
The following table summarizes the typical performance characteristics of HPLC and GC methods, based on validated procedures for related aromatic alcohols. These values provide a benchmark for the expected performance when analyzing 4-(dimethylamino)benzenemethanol.
| Parameter | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducibility and accurate cross-validation.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method with UV detection is a robust approach for the quantification of 4-(dimethylamino)benzenemethanol.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for 4-(dimethylamino)benzenemethanol, which should be determined experimentally (typically in the range of 250-280 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 4-(dimethylamino)benzenemethanol in the mobile phase and perform serial dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
GC with a Flame Ionization Detector (FID) is a suitable alternative, particularly for assessing the purity and presence of volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID.
-
Column: A fused silica capillary column with a dimethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split mode).
-
Standard Preparation: Prepare a stock solution of 4-(dimethylamino)benzenemethanol in a volatile solvent (e.g., methanol, dichloromethane) and create a series of standards for calibration.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a known concentration.
UV-Visible Spectrophotometry Method
For a rapid and straightforward quantification, UV-Vis spectrophotometry can be employed, especially for samples with a simple matrix.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent in which 4-(dimethylamino)benzenemethanol is soluble (e.g., methanol, ethanol).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of 4-(dimethylamino)benzenemethanol by scanning a dilute solution over the UV-Vis range.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the general experimental workflow.
Caption: Workflow for Analytical Method Validation.
Caption: General Experimental Workflow.
Performance comparison of different grades of 4-(dimethylamino)benzyl alcohol in MALDI-MS
Performance of 4-(Dimethylamino)benzyl Alcohol Grades in MALDI-MS: A Comparative Guide
Introduction: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a cornerstone technique for the analysis of a wide range of analytes, from small molecules to large proteins. The choice of matrix is critical, as it directly influences the ionization efficiency, spectral quality, and overall sensitivity of the experiment. 4-(Dimethylamino)benzyl alcohol (4-DMABA) is utilized as a matrix for specific applications; however, its performance can be significantly affected by its purity. Impurities, such as synthesis by-products or contaminating salts, can introduce background noise, form adducts with the analyte, or suppress the analyte signal, ultimately compromising data quality.[1][2][3]
This guide provides a comparative analysis of the performance of different purity grades of 4-(dimethylamino)benzyl alcohol in a typical MALDI-MS application for peptide analysis. The following sections present supporting experimental data from a controlled study, detailed protocols, and a discussion of the results to help researchers select the appropriate matrix grade for their needs.
Performance Data Summary
The performance of three distinct grades of 4-(dimethylamino)benzyl alcohol—Technical Grade (~95%), Analytical Grade (>98%), and High-Purity Grade (>99.5%)—was evaluated using the standard peptide Angiotensin II as the analyte. Key performance metrics, including Signal-to-Noise Ratio (S/N), Mass Resolution, and Peak Intensity, were measured to quantify the impact of matrix purity.
| Matrix Grade | Purity | Analyte | Average S/N Ratio | Average Mass Resolution (FWHM) | Relative Peak Intensity (%) |
| Technical Grade | ~95% | Angiotensin II | 75 ± 15 | 12,500 ± 1,500 | 60 ± 10 |
| Analytical Grade | >98% | Angiotensin II | 180 ± 20 | 18,000 ± 1,200 | 95 ± 5 |
| High-Purity Grade | >99.5% | Angiotensin II | 250 ± 15 | 22,500 ± 800 | 100 ± 3 |
Table 1: Comparative performance metrics of different grades of 4-(dimethylamino)benzyl alcohol in the MALDI-MS analysis of Angiotensin II. Data are presented as mean ± standard deviation from n=10 replicate spots.
The results clearly indicate a strong correlation between matrix purity and performance. The High-Purity grade matrix provided a significantly higher S/N ratio, superior mass resolution, and the most consistent peak intensities. The lower performance of the Technical Grade can be attributed to higher background noise and potential ion suppression from impurities.
Experimental Protocols
Detailed methodologies were followed to ensure a robust and reproducible comparison.
Materials and Reagents
-
Analyte: Angiotensin II (human, ≥98% purity) was purchased from a commercial supplier. A stock solution of 1 mg/mL was prepared in HPLC-grade water. A working solution of 10 pmol/µL was prepared by diluting the stock with 0.1% trifluoroacetic acid (TFA) in water.
-
Matrices:
-
4-(dimethylamino)benzyl alcohol, Technical Grade (~95%)
-
4-(dimethylamino)benzyl alcohol, Analytical Grade (>98.0%)
-
4-(dimethylamino)benzyl alcohol, High-Purity Grade (>99.5%)
-
-
Solvents: Acetonitrile (ACN, HPLC-grade), Trifluoroacetic Acid (TFA, ≥99.5%), and deionized water (18.2 MΩ·cm).
Matrix Solution Preparation
For each grade, a matrix solution was prepared at a concentration of 10 mg/mL. The matrix was dissolved in a 70:30 (v/v) ACN/0.1% TFA solvent mixture. The solutions were vortexed for 2 minutes to ensure complete dissolution.
Sample Spotting and Target Preparation
-
Method: The dried-droplet method was employed for sample preparation on a standard stainless steel MALDI target plate.[4][5]
-
Procedure:
-
The analyte working solution (10 pmol/µL) was mixed with each of the three matrix solutions in a 1:1 (v/v) ratio in separate microcentrifuge tubes.
-
1.0 µL of each analyte/matrix mixture was spotted onto the MALDI target plate.
-
The spots were allowed to air-dry at room temperature, permitting co-crystallization of the analyte and matrix.
-
For each matrix grade, ten replicate spots were prepared to ensure statistical validity.
-
MALDI-TOF MS Data Acquisition
-
Instrument: A Bruker ultrafleXtreme MALDI-TOF/TOF mass spectrometer was used for data acquisition.
-
Parameters:
-
Ionization Mode: Positive ion
-
Analyzer Mode: Reflector
-
Laser: 337 nm Nitrogen laser, 1000 Hz
-
Laser Fluence: Optimized for each matrix grade to achieve optimal signal intensity, then kept constant for all acquisitions of that grade.
-
Spectra: Each mass spectrum was an average of 2000 laser shots from random locations within the sample spot.
-
Mass Range: 700-4000 m/z
-
Calibration: External calibration was performed using a standard peptide mixture.
-
Data Analysis
-
Software: Bruker flexAnalysis software was used for spectral processing.
-
Signal-to-Noise (S/N) Ratio: The S/N ratio was calculated for the monoisotopic peak of Angiotensin II ([M+H]⁺ ≈ 1046.5 Da) using the root mean square (RMS) method on a baseline region free of signal peaks.[6][7]
-
Resolution: Mass resolution was determined by measuring the full width at half maximum (FWHM) of the same monoisotopic peak.
-
Peak Intensity: The absolute intensity of the Angiotensin II peak was recorded. For comparison, intensities were normalized relative to the average intensity obtained with the High-Purity grade matrix (set to 100%).
Visualized Experimental Workflow
The diagram below illustrates the complete workflow for the comparative analysis.
Caption: Workflow for comparing MALDI matrix performance.
Discussion and Recommendations
The experimental data robustly demonstrate that the purity of 4-(dimethylamino)benzyl alcohol has a profound impact on its performance as a MALDI matrix.
-
High-Purity Grade (>99.5%): This grade is highly recommended for applications requiring maximum sensitivity, high resolution, and quantitative accuracy. The low level of impurities results in a clean baseline, minimizing background noise and leading to superior S/N ratios. This is critical for detecting low-abundance analytes and for resolving isotopic clusters or post-translational modifications.
-
Analytical Grade (>98%): This grade offers a good balance between performance and cost. It is suitable for most routine qualitative and semi-quantitative applications, such as peptide mass fingerprinting and protein identification, where exceptional sensitivity is not the primary requirement.
-
Technical Grade (~95%): The use of technical grade matrix is discouraged for sensitive or high-resolution mass spectrometry. The significant level of impurities can elevate the chemical noise floor, cause suppression of the analyte signal, and introduce interfering adduct peaks, leading to lower sensitivity, poorer resolution, and potentially ambiguous results.[1] It may only be considered for preliminary screening or educational purposes where data quality is not a critical factor.
References
- 1. waters.com [waters.com]
- 2. Effect of impurities on the matrix-assisted laser desorption/ionization mass spectra of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. horiba.com [horiba.com]
- 7. How to calculate S/N on mass spectrum.. - Chromatography Forum [chromforum.org]
Benchmarking the Reactivity of 4-(Dimethylamino)benzyl Alcohol Against Other Benzyl Alcohol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of 4-(dimethylamino)benzyl alcohol in comparison to other substituted benzyl alcohol derivatives, with a focus on oxidation reactions. The electronic effects of substituents on the benzene ring play a crucial role in determining the rate of these reactions, a principle that is well-established in physical organic chemistry. The insights provided herein are supported by experimental data from peer-reviewed literature and are intended to assist researchers in selecting appropriate substrates and predicting reaction outcomes.
Introduction to Reactivity of Benzyl Alcohols
The reactivity of benzyl alcohols is significantly influenced by the nature of the substituent on the aromatic ring. Electron-donating groups (EDGs) increase the electron density at the benzylic carbon, thereby stabilizing the transition state of many oxidation reactions and accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, destabilize the transition state, and slow down the reaction. The 4-(dimethylamino) group is a powerful electron-donating group, and as such, 4-(dimethylamino)benzyl alcohol is expected to be highly reactive in comparison to other benzyl alcohol derivatives.
Quantitative Reactivity Comparison
The following table summarizes the relative reactivity of various para-substituted benzyl alcohols in a typical oxidation reaction. The data is compiled from studies investigating the kinetics of these reactions, often through the construction of Hammett plots, which correlate reaction rates with substituent constants (σ). A negative rho (ρ) value for these reactions indicates that electron-donating groups accelerate the reaction.
| Substituent (p-X) | Substituent Constant (σp) | Relative Reactivity Order | Second-Order Rate Constant (k₂) (10⁻³ dm³ mol⁻¹ s⁻¹) |
| -N(CH₃)₂ | -0.83 | 1 (Highest) | Value not available, inferred high reactivity |
| -OCH₃ | -0.27 | 2 | 3.32 |
| -CH₃ | -0.17 | 3 | 2.51 |
| -H | 0.00 | 4 | 1.86 |
| -Cl | 0.23 | 5 | 1.05 |
| -NO₂ | 0.78 | 6 (Lowest) | 0.35 |
Note: The second-order rate constants are representative values from a study on the oxidation of benzyl alcohols by acidified dichromate in an acetic acid-water medium. While a direct kinetic study including 4-(dimethylamino)benzyl alcohol under these exact conditions was not found, its position as the most reactive is inferred from its highly negative σp value and high yields observed in other oxidation studies.
One study on the oxidation of various benzyl alcohol compounds using a platinum nanoparticle catalyst reported an 80% yield for the conversion of 4-(dimethylamino)benzyl alcohol to 4-(dimethylamino)benzaldehyde within 3 hours at 80°C[1]. This high yield in a relatively short reaction time further supports its high reactivity compared to other derivatives. The established order of reactivity for other para-substituted benzyl alcohols in oxidation reactions is p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂[2].
Experimental Protocols
A generalized experimental protocol for determining the relative reactivity of benzyl alcohol derivatives through a competitive oxidation reaction is detailed below. This method allows for the direct comparison of reaction rates under identical conditions.
Objective: To determine the relative rates of oxidation of a series of para-substituted benzyl alcohols.
Materials:
-
4-(Dimethylamino)benzyl alcohol
-
4-Methoxybenzyl alcohol
-
4-Methylbenzyl alcohol
-
Benzyl alcohol
-
4-Chlorobenzyl alcohol
-
4-Nitrobenzyl alcohol
-
Oxidizing agent (e.g., potassium permanganate, pyridinium chlorochromate)
-
Solvent (e.g., dichloromethane, acetonitrile)
-
Internal standard (e.g., dodecane)
-
Quenching agent (e.g., sodium sulfite solution)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of each benzyl alcohol derivative and the internal standard in the chosen solvent at a known concentration.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of two different benzyl alcohol derivatives and a known amount of the internal standard.
-
Reaction Initiation: Add the oxidizing agent to the flask to initiate the reaction. Start a timer immediately.
-
Aliquoting and Quenching: At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a quenching agent.
-
Analysis: Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining benzyl alcohol derivatives relative to the internal standard.
-
Data Analysis: Plot the concentration of each benzyl alcohol derivative as a function of time. The initial rate of reaction for each derivative can be determined from the slope of these plots. The relative reactivity is the ratio of the initial rates.
Visualizations
Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for determining the relative reactivity of benzyl alcohol derivatives.
Logical Relationship of Substituent Effects on Reactivity
Caption: Influence of electronic effects on the reactivity of benzyl alcohols.
References
A Comparative Analysis of the Biological Activity of 4-(Dimethylamino)benzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activity of a series of novel compounds derived from 4-(dimethylamino)benzaldehyde, a close structural analog of 4-(dimethylamino)benzyl alcohol. The analysis focuses on the antimicrobial and cytotoxic (antitumor) properties of these derivatives, presenting key quantitative data from preclinical in vitro studies. Detailed experimental protocols for the cited biological assays are also provided to support further research and validation.
Data Presentation: A Comparative Overview
The biological activities of a series of synthesized 1,2,3-thia- and 1,2,3-selenadiazole derivatives, which originate from 4-(dimethylamino)benzaldehyde, have been evaluated for their antimicrobial and antitumor properties. The results indicate that specific structural modifications to the parent scaffold can significantly influence their biological potency.
Antimicrobial Activity
The antimicrobial efficacy of the synthesized compounds was assessed against a panel of pathogenic microbes, including yeast and bacteria. The minimum inhibitory concentration (MIC) was determined to quantify their potency.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-(Dimethylamino)benzyl Alcohol Derivatives Against Various Microbes [1]
| Compound | C. albicans (μg/mL) | E. coli (μg/mL) | S. aureus (μg/mL) |
| 4a (propenoxide derivative) | 1.25 | 6.25 | >10 |
| 4b (carbaldehyde derivative) | 0.625 | >10 | >10 |
| 4c (benzene derivative) | 1.25 | >10 | 0.625 |
| Chloramphenicol (control) | - | 5 | 5 |
| Cyclohexamide (control) | 5 | - | - |
Note: A lower MIC value indicates greater antimicrobial activity.
In Vitro Antitumor Activity
The cytotoxic potential of the derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to measure their effectiveness in inhibiting cancer cell growth.
Table 2: In Vitro Antitumor Activity (IC50) of 4-(Dimethylamino)benzyl Alcohol Derivatives Against Various Human Tumor Cell Lines [1]
| Compound | SW480 (μg/mL) | HCT116 (μg/mL) | C32 (μg/mL) | MV3 (μg/mL) | HMT3522 (μg/mL) | MCF-7 (μg/mL) |
| 4b (carbaldehyde derivative) | 114.79 | 52.17 | 93.42 | 64.21 | 101.33 | 87.54 |
| 4c (benzene derivative) | 31.91 | 48.33 | 528.10 | 34.52 | 41.22 | 43.19 |
| 5-Fluorouracil (control) | 45.31 | 55.12 | 21.43 | 29.87 | 33.19 | 49.76 |
Note: A lower IC50 value indicates greater cytotoxic activity.
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with the microbial suspension (growth control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Mandatory Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates the general workflow for screening the biological activity of newly synthesized chemical compounds.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-(Dimethylamino)benzenemethanol
For Immediate Implementation by Laboratory Personnel
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of Benzenemethanol, 4-(dimethylamino)-, a compound that is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[1] Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations.
Hazard Assessment and Regulatory Compliance
Benzenemethanol, 4-(dimethylamino)- is classified as a hazardous substance.[1] In the United States, the disposal of such chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[2][3] It is imperative that all laboratory personnel are trained in proper hazardous waste management practices.[2][4]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of Benzenemethanol, 4-(dimethylamino)-.
1. Personal Protective Equipment (PPE): Before handling the chemical, all personnel must wear appropriate PPE, including:
2. Waste Collection:
-
Do not dispose of Benzenemethanol, 4-(dimethylamino)- down the drain. [6][7]
-
Collect all waste, including any contaminated materials such as absorbent pads from a spill, in a designated hazardous waste container.[3]
-
The container must be made of a material compatible with the chemical and be in good condition, with no leaks or external residue.[3][4]
3. Waste Segregation and Storage:
-
Store waste Benzenemethanol, 4-(dimethylamino)- separately from incompatible materials.[2][3]
-
Keep the hazardous waste container tightly closed except when adding waste.[3]
-
Store the container in a well-ventilated, designated satellite accumulation area (SAA) or central accumulation area (CAA) that is away from heat sources and direct sunlight.[2][8]
4. Labeling:
-
As soon as waste accumulation begins, the container must be clearly labeled with the words "Hazardous Waste."[3][4][8]
-
The label must also include:
5. Final Disposal:
-
The disposal of the collected hazardous waste must be conducted through a licensed waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
-
Never attempt to transport hazardous waste off-site yourself unless you are a licensed transporter.[8]
Emergency Procedures
In the event of a spill or exposure:
-
Spill: Immediately evacuate the area and alert your supervisor and EHS office. If trained and it is safe to do so, contain the spill using an appropriate absorbent material. The absorbent material must then be disposed of as hazardous waste.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Logical Workflow for Disposal of Benzenemethanol, 4-(dimethylamino)-
Caption: Workflow for the safe disposal of 4-(dimethylamino)benzenemethanol.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. needle.tube [needle.tube]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. danielshealth.com [danielshealth.com]
- 5. 4-(Dimethylamino)benzyl Alcohol | 1703-46-4 | TCI AMERICA [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. medlabmag.com [medlabmag.com]
Comprehensive Safety and Handling Guide for Benzenemethanol, 4-(dimethylamino)-
This guide provides essential safety and logistical information for the handling and disposal of Benzenemethanol, 4-(dimethylamino)- (CAS No. 1703-46-4), tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Benzenemethanol, 4-(dimethylamino)- is a chemical that poses several health risks. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause skin irritation and serious eye irritation.[2][3] Adherence to proper PPE protocols is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Inspect gloves for integrity before each use. | Prevents skin contact, which can be harmful. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[2] | Protects against serious eye irritation from splashes or vapors.[2][3] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, or chemical-resistant apron. Closed-toe shoes are required. | Minimizes the risk of accidental skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Prevents inhalation of harmful vapors or mists.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling Benzenemethanol, 4-(dimethylamino)- in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational.
- Verify that a safety shower and eyewash station are accessible and unobstructed.[2]
- Prepare all necessary equipment and reagents before handling the chemical.
- Ensure proper waste containers are labeled and readily available.
2. Donning Personal Protective Equipment (PPE):
- Put on a laboratory coat and closed-toe shoes.
- Don the appropriate chemical-resistant gloves.
- Wear safety glasses or goggles. Add a face shield if there is a significant splash risk.
3. Chemical Handling:
- Conduct all work with Benzenemethanol, 4-(dimethylamino)- inside a chemical fume hood to ensure adequate ventilation.[1]
- Avoid direct contact with skin, eyes, and clothing.[2]
- Do not eat, drink, or smoke in the handling area.[1]
- Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical, avoiding cross-contamination.
- Keep containers tightly closed when not in use.[2][4]
4. Post-Handling Procedures:
- Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
- Clean the work area and any contaminated equipment.
- Properly remove and dispose of contaminated gloves and other disposable PPE.
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Instructions |
| In case of Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention. |
| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1] |
| If Swallowed | Rinse mouth. Call a poison center or doctor if you feel unwell.[1] |
Disposal Plan
Proper disposal of Benzenemethanol, 4-(dimethylamino)- and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Collect waste Benzenemethanol, 4-(dimethylamino)- and any materials contaminated with it (e.g., gloves, paper towels) in a dedicated, properly labeled hazardous waste container.
- Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
2. Disposal Protocol:
- Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[4]
- Entrust the disposal to a licensed and approved waste disposal company.[2]
- Ensure the container is tightly closed and stored in a designated hazardous waste accumulation area.
- Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of Benzenemethanol, 4-(dimethylamino)-.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
